2-Amino-3-hydroxyphenazine
Description
Properties
IUPAC Name |
3-aminophenazin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-7-5-10-11(6-12(7)16)15-9-4-2-1-3-8(9)14-10/h1-6,16H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIRUIWLEVHQMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=C(C(=CC3=N2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963420 | |
| Record name | 3-Amino-2-phenazinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4569-77-1 | |
| Record name | 2-Amino-3-hydroxyphenazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4569-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-3-hydroxyphenazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004569771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4569-77-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52575 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Amino-2-phenazinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-3-HYDROXYPHENAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RJ8EW5JCX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Amino-3-hydroxyphenazine from o-Phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis of 2-Amino-3-hydroxyphenazine, a valuable heterocyclic compound, from the readily available starting material o-phenylenediamine. The core of this process lies in the oxidative cyclization of o-phenylenediamine. This document provides a comprehensive overview of the synthesis, including the underlying chemical principles, a detailed experimental protocol, and characterization data. The information is curated for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this synthetic route.
Introduction
Phenazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including antimicrobial, antitumor, and antiviral properties. This compound, in particular, is a key intermediate in the synthesis of various pharmaceutical compounds. The ability to efficiently synthesize this molecule from simple precursors is therefore of great importance. The most direct and classical method for the preparation of phenazine derivatives is the oxidation of o-phenylenediamine. This guide focuses on the synthesis of this compound using ferric chloride as the oxidizing agent.
Reaction Scheme and Mechanism
The synthesis of this compound from o-phenylenediamine is an oxidative cyclization reaction. Two molecules of o-phenylenediamine condense and are subsequently oxidized to form the phenazine ring system. Ferric chloride (FeCl₃) serves as an effective oxidizing agent in this transformation.
Reaction Scheme:
Figure 1: Overall reaction for the synthesis of this compound.
The proposed mechanism for the formation of the phenazine ring from o-phenylenediamine involves a multi-step process. While the exact intermediates can be transient, the general pathway is understood to involve the initial oxidation of o-phenylenediamine to a reactive diimine or radical cation species. These intermediates then undergo intermolecular condensation, followed by further oxidation and cyclization to form the stable aromatic phenazine core. The presence of the amino and hydroxyl groups on the final product is a result of the specific reaction conditions and the inherent reactivity of the intermediates.
Experimental Protocol
Materials:
-
o-Phenylenediamine
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Hydrochloric acid (HCl)
-
Methanol
-
Water
-
Sodium bicarbonate (NaHCO₃)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve o-phenylenediamine in a suitable solvent such as dilute hydrochloric acid or methanol.
-
Addition of Oxidant: While stirring, slowly add an aqueous solution of ferric chloride to the o-phenylenediamine solution. The molar ratio of ferric chloride to o-phenylenediamine is a critical parameter and should be optimized, but a ratio of 2:1 or slightly higher is a common starting point for similar reactions.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
Isolation of Crude Product: The product, which is often a colored solid, will precipitate out of the solution. Collect the crude product by vacuum filtration using a Büchner funnel.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
Workflow Diagram:
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-hydroxyphenazine
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-3-hydroxyphenazine, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its chemical structure, physical characteristics, and spectral properties. It also outlines a detailed analytical protocol for its detection and quantification and provides a biological context through the general phenazine biosynthesis pathway.
Core Physicochemical Properties
This compound, a heterocyclic aromatic compound, is a member of the phenazine family. Its core structure and fundamental properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₉N₃O | [1] |
| Molecular Weight | 211.22 g/mol | [2] |
| CAS Number | 4569-77-1 | [3] |
| IUPAC Name | 3-aminophenazin-2-ol | [1] |
| Melting Point | >300 °C | N/A |
| Boiling Point | 473 °C | N/A |
| Density | 1.458 g/cm³ | N/A |
| Flash Point | 240 °C | N/A |
| XLogP3 | 1.6 | [1] |
Spectral Properties
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectral Data | Description |
| UV-Vis | Information on the UV-Vis absorption spectra is available through spectral databases. |
| Infrared (IR) | Infrared spectroscopy data is available and can be used to identify functional groups present in the molecule. |
Experimental Protocols
Synthesis of this compound
-
Reaction Setup: Dissolving o-phenylenediamine in an acidic aqueous medium, likely hydrochloric acid.
-
Oxidative Cyclization: The addition of an oxidizing agent, such as ferric chloride, to initiate the formation of the phenazine ring structure. This is an exothermic reaction and likely requires temperature control.
-
Work-up and Purification: After the reaction is complete, the product would need to be isolated from the reaction mixture. This could involve neutralization, extraction into an organic solvent, and subsequent purification by techniques such as recrystallization or column chromatography to obtain pure this compound.
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography-Mass Spectrometry (RP-HPLC-MS)
A validated method for the determination of this compound as an impurity in Carbendazim technical has been reported. This method is highly sensitive and specific[5].
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).
Chromatographic Conditions:
-
Stationary Phase: A C18 reversed-phase column is suitable for the separation.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile).
-
Detection: Mass spectrometry provides high selectivity and sensitivity for quantification.
Sample Preparation:
-
A known quantity of the sample is dissolved in an appropriate solvent system, which may include an acid to aid dissolution, followed by dilution to a suitable concentration for HPLC analysis.
Biological Context and Visualizations
While specific signaling pathways directly involving this compound are not extensively documented, it is a member of the phenazine class of compounds, which are well-known secondary metabolites produced by bacteria, particularly Pseudomonas species. These compounds are involved in various biological processes, including microbial competition and virulence.
Below are diagrams illustrating a typical analytical workflow for this compound and the general biosynthetic pathway for phenazines.
Caption: Analytical workflow for this compound.
Caption: General phenazine biosynthesis pathway.
References
An In-depth Technical Guide to 2-Amino-3-hydroxyphenazine (CAS: 4569-77-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-3-hydroxyphenazine (CAS: 4569-77-1), a phenazine derivative with potential applications in medicinal chemistry and materials science. This document consolidates available data on its chemical and physical properties, provides a detailed, plausible synthesis protocol based on related compounds, and outlines standard experimental methodologies for evaluating its biological activity. Due to the limited availability of specific experimental data for this compound in published literature, this guide also draws upon information from closely related phenazine analogs to provide a foundational understanding for researchers. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate comprehension and further investigation.
Chemical and Physical Properties
This compound is a heterocyclic aromatic compound. Its core structure consists of a pyrazine ring fused to two benzene rings, with amino and hydroxyl functional groups at the 2 and 3 positions, respectively.
Identity and Structure
| Property | Value | Source |
| CAS Number | 4569-77-1 | [1] |
| Molecular Formula | C₁₂H₉N₃O | [1] |
| Molecular Weight | 211.22 g/mol | [1] |
| IUPAC Name | 2-Amino-3-phenazinol | N/A |
| Synonyms | 3-Amino-2-phenazinol, 2-Hydroxy-3-aminophenazine, NSC 52575 | [1][2] |
| SMILES | Nc1cc2nc3ccccc3nc2cc1O | N/A |
| InChI | InChI=1S/C12H9N3O/c13-7-5-10-11(6-12(7)16)15-9-4-2-1-3-8(9)14-10/h1-6,16H,13H2 | N/A |
Physicochemical Data
| Property | Value | Source |
| Melting Point | >300 °C | N/A |
| Boiling Point | 473 °C (Predicted) | N/A |
| pKa | 7.15 ± 0.30 (Predicted) | N/A |
| Appearance | Solid | N/A |
| Solubility | Data not available | N/A |
Synthesis and Purification
Proposed Synthesis of this compound
This proposed synthesis involves the oxidative cyclization of a substituted o-phenylenediamine.
dot
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol (Hypothetical)
-
Preparation of Reactants:
-
Prepare a 0.02 M aqueous solution of a suitable 2,3-disubstituted aniline precursor.
-
Prepare a 0.08 M aqueous solution of ferric chloride (FeCl₃).
-
-
Reaction:
-
In a round-bottom flask equipped with a magnetic stirrer, add 30 mL of the aniline precursor solution.
-
While stirring vigorously at room temperature, rapidly add 6 mL of the FeCl₃ solution. A color change should be observed, indicating the initiation of the reaction.
-
Continue stirring at room temperature for approximately 5 hours.
-
-
Isolation:
-
Collect the resulting precipitate by vacuum filtration or centrifugation.
-
Wash the precipitate three times with deionized water to remove any remaining salts.
-
-
Purification:
-
Dry the crude product under vacuum.
-
For further purification, recrystallization from a suitable solvent (e.g., ethanol/water mixture) or sublimation can be employed to obtain the final product with high purity.
-
Spectral Data
Detailed spectral data for this compound is limited. The following table summarizes the available information and provides expected ranges for other key spectral analyses based on its chemical structure.
| Analysis | Data | Source/Interpretation |
| FT-IR | A spectrum is available on PubChem. Expected peaks: N-H stretch (3400-3250 cm⁻¹), O-H stretch (broad, ~3200-3600 cm⁻¹), C=N and C=C stretches (1650-1500 cm⁻¹), C-N stretch (1335-1250 cm⁻¹). | [1][7] |
| ¹H NMR | Data not available. Expected chemical shifts: Aromatic protons (δ 6.0-8.5 ppm), NH₂ protons (δ 3.0-5.0 ppm), OH proton (broad, variable shift). | [8] |
| ¹³C NMR | Data not available. Expected chemical shifts: Aromatic carbons (δ 100-150 ppm). | N/A |
| Mass Spectrometry | Data not available. Expected [M]+ peak at m/z = 211.0746. | [9] |
Biological Activity and Potential Applications
Phenazine compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[10] While specific studies on this compound are scarce, its structural similarity to other bioactive phenazines suggests it may possess similar properties.
Antimicrobial Activity
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [11][12][13][14]
-
Preparation of Inoculum: Culture the desired bacterial or fungal strain in an appropriate broth medium overnight. Dilute the culture to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include positive (inoculum only) and negative (medium only) controls.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity
Experimental Protocol: MTT Assay [15][16]
-
Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is proportional to the absorbance.
-
IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be calculated from the dose-response curve.
Signaling Pathways and Mechanism of Action
The precise signaling pathways modulated by this compound and its mechanism of action have not been elucidated. However, the broader class of phenazine compounds is known to interfere with various cellular processes.
General Phenazine Biosynthesis Pathway
The biosynthesis of phenazines in microorganisms typically originates from the shikimic acid pathway.
dot
Caption: Generalized biosynthetic pathway of phenazines in bacteria.[17][18]
Postulated Mechanism of Action
Based on the known activities of other phenazine derivatives, the potential mechanisms of action for this compound could include:
-
DNA Intercalation: The planar aromatic structure may allow the molecule to intercalate between DNA base pairs, disrupting DNA replication and transcription.[5]
-
Generation of Reactive Oxygen Species (ROS): Phenazines can undergo redox cycling, leading to the production of ROS, which can cause oxidative damage to cellular components.
-
Enzyme Inhibition: The compound may act as an inhibitor for key enzymes involved in microbial or cancer cell survival.
Further research is required to determine the specific molecular targets and signaling pathways affected by this compound.
Conclusion
This compound is a phenazine derivative with potential for further investigation in drug discovery and development. This technical guide has summarized the currently available information on its properties and has provided a framework for its synthesis and biological evaluation based on established methodologies for related compounds. The lack of specific data highlights the opportunity for novel research to fully characterize this molecule and explore its therapeutic potential. The provided protocols and diagrams are intended to serve as a valuable resource for scientists initiating studies on this and other aminophenazine compounds.
References
- 1. This compound | C12H9N3O | CID 135408605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. 2,3-DIAMINOPHENAZINE synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. This compound | MM2500.02-0025 | CAS 4569-77-1 | LGC Standards [lgcstandards.com]
- 10. Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. CWHM-974 is a fluphenazine derivative with improved antifungal activity against Candida albicans due to reduced susceptibility to multidrug transporter-mediated resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cytotoxicity of Amino‐BODIPY Modulated via Conjugation with 2‐Phenyl‐3‐Hydroxy‐4(1H)‐Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
2-Amino-3-hydroxyphenazine molecular structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of 2-Amino-3-hydroxyphenazine. The information is curated for professionals in the fields of chemical research and drug development.
Molecular Structure and IUPAC Name
This compound, a heterocyclic aromatic compound, is a member of the phenazine class of molecules. These compounds are of significant interest due to their diverse biological activities.[1][2]
The IUPAC name for this compound is 3-aminophenazin-2-ol .[3][4][5] It is also commonly referred to as this compound.[3][6][7]
Molecular Formula: C₁₂H₉N₃O[3][5][8]
Canonical SMILES: C1=CC=C2C(=C1)N=C3C=C(C(=CC3=N2)O)N[3]
InChI: InChI=1S/C12H9N3O/c13-7-5-10-11(6-12(7)16)15-9-4-2-1-3-8(9)14-10/h1-6,16H,13H2[3][5][7]
Below is a two-dimensional representation of the molecular structure of this compound.
Caption: 2D Molecular Structure of this compound.
Physicochemical and Quantitative Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 211.22 g/mol | [3][5][8] |
| Appearance | Yellow crystals | [6] |
| Melting Point | >300 °C | [6] |
| Boiling Point | 473 °C | [6] |
| Density | 1.458 - 1.5 g/cm³ | [6] |
| Flash Point | 240 °C | [6] |
| pKa (predicted) | 7.15 ± 0.30 |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized via the chemical oxidation of o-phenylenediamine. A general workflow for this type of synthesis is presented below.
Caption: General experimental workflow for the synthesis of this compound.
A detailed experimental protocol for the synthesis of a related compound, 2,3-diaminophenazine, from o-phenylenediamine is provided as a representative example of phenazine synthesis.
Example Protocol: Synthesis of 2,3-Diaminophenazine
-
Materials:
-
o-Phenylenediamine
-
Iron(III) chloride (FeCl₃)
-
Deionized water
-
-
Procedure:
-
Prepare a 0.02 mol/L aqueous solution of o-phenylenediamine.
-
With rapid stirring at ambient temperature, add a 0.08 mol/L aqueous solution of FeCl₃.
-
A color change from purple-black to reddish-brown will be observed upon the addition of the oxidizing agent.
-
Continue stirring for approximately 5 hours, during which a precipitate will form.
-
Separate the solid product by centrifugation or filtration.
-
Wash the precipitate multiple times with deionized water to remove any remaining impurities.
-
The final product can be further purified by sublimation.
-
Biological Context: Phenazine Biosynthesis
Phenazine compounds are often secondary metabolites produced by various bacteria, such as those from the genus Pseudomonas.[1] The biosynthesis of the basic phenazine core originates from the shikimate pathway. A simplified diagram of this biological pathway is illustrated below.
Caption: Simplified biosynthetic pathway of phenazine natural products.
References
- 1. Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN104262170A - Method for preparing o-phenylenediamine - Google Patents [patents.google.com]
- 3. 2,3-DIAMINOPHENAZINE synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C12H9N3O | CID 135408605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-AMINO-PHENAZIN-2-OL Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. CN102212037A - Synthesis method of phenazine-2,3-diamine hydrochloride - Google Patents [patents.google.com]
Solubility of 2-Amino-3-hydroxyphenazine: A Technical Guide to Its Determination
For Immediate Release
Executive Summary
2-Amino-3-hydroxyphenazine is a heterocyclic compound with potential applications in various research fields. A thorough understanding of its solubility in different solvent systems is crucial for its application, formulation, and development. This guide presents detailed experimental procedures for determining the equilibrium solubility of AHP, a fundamental physicochemical property. The primary method described is the robust shake-flask method, coupled with UV-Vis spectrophotometry for accurate concentration measurement.
Data Presentation: Solubility of this compound
A comprehensive search of scientific literature and chemical databases did not yield a structured table of quantitative solubility data for this compound in various solvents. One study in the context of redox flow batteries mentioned an insufficient solubility of 0.43 M, presumably in an aqueous medium, but the precise solvent and conditions were not detailed[1]. Another document described the preparation of an AHP stock solution using a mixture of acetonitrile, water, and hydrochloric acid, indicating its solubility in this acidified co-solvent system, though a maximum solubility value was not provided. A safety data sheet for the compound explicitly states that no solubility data is available.
Given the lack of available data, researchers are encouraged to determine the solubility of this compound experimentally using the protocols detailed in the following section.
Experimental Protocols
The following sections provide a detailed methodology for the determination of the equilibrium solubility of this compound.
Equilibrium Solubility Determination: Shake-Flask Method
The equilibrium solubility method, often referred to as the shake-flask method, is the gold standard for determining the thermodynamic solubility of a compound.[2][3] It involves allowing an excess amount of the solid compound to equilibrate with a solvent over a period of time until the solution is saturated.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone)
-
Scintillation vials or other suitable containers with secure caps
-
Orbital shaker or rotator capable of maintaining a constant temperature
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker or rotator within a temperature-controlled environment (e.g., 25 °C or 37 °C). The samples should be agitated for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. It is recommended to perform preliminary experiments to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid from the solution, centrifuge the samples at a high speed.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. For further purification, filter the collected supernatant through a syringe filter into a clean vial.
-
Analysis: Determine the concentration of this compound in the filtered supernatant using a suitable analytical method, such as UV-Vis spectrophotometry as detailed below.
Concentration Determination by UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a common and reliable method for determining the concentration of a chromophoric compound in solution, based on the Beer-Lambert law.
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Prepare a dilute solution of this compound in the solvent of interest.
-
Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range to identify the λmax, the wavelength at which the compound absorbs the most light.
-
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform a series of serial dilutions from the stock solution to create a set of standard solutions with decreasing, known concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a calibration curve of absorbance versus concentration. The resulting plot should be linear, and the equation of the line (y = mx + c) will be used to determine the concentration of the unknown samples.
-
-
Sample Analysis:
-
Dilute the filtered supernatant from the equilibrium solubility experiment with the same solvent to ensure the absorbance reading falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
Use the equation from the calibration curve to calculate the concentration of the diluted sample.
-
Multiply the calculated concentration by the dilution factor to determine the original concentration of the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.
-
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: UV-Vis Spectrophotometry Analysis Workflow.
References
An In-depth Technical Guide to the Discovery and History of Phenazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenazines represent a large and structurally diverse class of nitrogen-containing heterocyclic compounds. Initially identified as pigments produced by microorganisms, they have since garnered significant scientific interest due to their broad spectrum of biological activities, including antimicrobial, anticancer, and redox-mediating properties. This technical guide provides a comprehensive overview of the discovery and history of phenazine compounds, detailing their initial isolation, the elucidation of their biosynthetic pathways, the development of synthetic methodologies, and a summary of their key biological activities. This document is intended to serve as a core resource, providing detailed experimental protocols, quantitative biological data, and visual workflows to support ongoing research and development efforts in this field.
Discovery and Early History
The story of phenazines begins in the mid-19th century with observations of "blue pus" in wound dressings, a phenomenon that intrigued early medical scientists. In 1859, Fordos successfully extracted the blue pigment responsible for this coloration using chloroform and named it "pyocyanin," derived from the Greek words for pus (pyo) and blue (kyanos).[1] Over two decades later, Carl Gessard linked the production of pyocyanin to a specific microorganism, which he named Bacillus pyocyaneus, now known as Pseudomonas aeruginosa.[1]
The chemical nature of this vibrant blue compound remained a mystery for several decades. It wasn't until 1924 that Wrede and Strack identified pyocyanin as a derivative of a then-unnamed parent heterocycle.[1] The fundamental tricyclic structure of this parent compound was later named phenazine. The precise chemical structure of pyocyanin was finally established as 5-N-methyl-1-hydroxyphenazinium betaine by Hillemann in 1938.[1]
Since the discovery of pyocyanin, over 100 naturally occurring phenazine derivatives have been isolated, primarily from bacterial genera such as Pseudomonas and Streptomyces, but also from archaea. Furthermore, chemists have synthesized over 6,000 phenazine-based compounds, driven by the diverse biological activities exhibited by this chemical scaffold.[2][3]
Biosynthesis of Phenazine Compounds
The biosynthesis of the core phenazine structure is a fascinating example of microbial secondary metabolism, branching from the highly conserved shikimic acid pathway.[4] This central metabolic route provides the aromatic precursor, chorismic acid, which is the starting point for phenazine synthesis. A conserved set of enzymes, encoded by the phz operon (typically phzA-G), orchestrates the conversion of chorismic acid into the foundational phenazine molecules, phenazine-1-carboxylic acid (PCA) and phenazine-1,6-dicarboxylic acid (PDC).[5] These two compounds serve as the primary precursors for the vast array of more complex phenazine derivatives found in nature.[5]
The key enzymatic steps in the biosynthesis of the phenazine core are as follows:
-
PhzE (Isochorismate Synthase): Converts chorismic acid to 2-amino-2-deoxyisochorismic acid (ADIC).[3]
-
PhzD (Isochorismatase): Catalyzes the conversion of ADIC to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA).[3]
-
PhzF (Isomerase): Isomerizes DHHA to 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC).[6]
-
PhzB (Condensing Enzyme): Facilitates the condensation of two molecules of AOCHC to form the tricyclic intermediate, hexahydrophenazine-1,6-dicarboxylic acid (HHPDC).[5]
-
PhzG (FMN-dependent Oxidase): Catalyzes the final oxidative steps, converting HHPDC to dihydrophenazine-1,6-dicarboxylic acid (DHPDC) and, through oxidative decarboxylation, to dihydrophenazine-1-carboxylic acid (DHPCA).[5][6]
From the core structures of PCA and PDC, a diverse array of strain-specific modifying enzymes, such as hydroxylases, methyltransferases, and amidotransferases, generate the wide variety of naturally occurring phenazines.[7][8] For example, in the biosynthesis of pyocyanin, the enzymes PhzM (a methyltransferase) and PhzS (a flavin-dependent hydroxylase) sequentially modify PCA to produce the final blue pigment.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Sciencemadness Discussion Board - modified Wohl-Aue reaction? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
The Strategic Utility of 2-Amino-3-hydroxyphenazine in the Synthesis of Novel Heterocyclic Scaffolds for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-hydroxyphenazine, a key phenazine derivative, is emerging as a valuable and versatile precursor in the field of organic synthesis, particularly for the construction of complex heterocyclic systems with potential therapeutic applications. Its unique arrangement of functional groups—an ortho-amino alcohol fused to a phenazine core—provides a reactive platform for a variety of chemical transformations, leading to the generation of diverse molecular architectures. This technical guide explores the utility of this compound as a foundational building block in the synthesis of novel compounds, with a focus on its application in the development of potential antitumor and antimicrobial agents.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉N₃O | [1] |
| Molecular Weight | 211.22 g/mol | [1] |
| CAS Number | 4569-77-1 | [1] |
| Appearance | Neat | [2] |
| IUPAC Name | 3-aminophenazin-2-ol | [1] |
| Synonyms | 3-Amino-2-phenazinol, 2-Hydroxy-3-aminophenazine | [3] |
Synthetic Applications: A Gateway to Fused Heterocyclic Systems
The strategic placement of the amino and hydroxyl groups in this compound facilitates its use in cyclocondensation and multicomponent reactions to construct fused heterocyclic systems. A notable application is the synthesis of pyrano[3,2-a]phenazine derivatives, a class of compounds that has garnered interest for its potential biological activities.
Synthesis of Pyrano[3,2-a]phenazine Derivatives
A series of novel pyrano[3,2-a]phenazine derivatives can be efficiently synthesized in a one-pot, multi-component reaction. This approach involves the condensation of this compound with various malononitrile or ethyl cyanoacetate derivatives and a range of aromatic aldehydes, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). This methodology offers high overall yields, ranging from 77% to 93%.[2]
General Reaction Scheme:
Figure 1: General workflow for the synthesis of pyrano[3,2-a]phenazine derivatives.
Experimental Protocol: General Procedure for the Synthesis of Pyrano[3,2-a]phenazine Derivatives [2]
-
A mixture of this compound (1.0 mmol), a malononitrile or ethyl cyanoacetate derivative (1.0 mmol), a structurally diverse aromatic aldehyde (1.0 mmol), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.3 mmol) is prepared.
-
The reaction mixture is subjected to reflux conditions.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up and the product is purified, typically by recrystallization or column chromatography.
Table of Synthesized Pyrano[3,2-a]phenazine Derivatives and Yields
| Compound ID | Malononitrile/Ethyl Cyanoacetate Derivative | Aromatic Aldehyde | Overall Yield (%) |
| 1a-1r | Malononitrile | Various Aromatic Aldehydes | 77-93 |
| 2a-2q | Ethyl Cyanoacetate | Various Aromatic Aldehydes | 77-93 |
| Note: This table summarizes the range of yields reported for the series of synthesized compounds.[2] |
Biological Significance and Potential Signaling Pathways
Phenazine derivatives, as a broad class of compounds, are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, and antitumor effects.[4] The mechanism of action for many phenazines is attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) which can induce cellular damage in target organisms or cancer cells.
While specific biological data for the pyrano[3,2-a]phenazine derivatives synthesized from this compound are not yet extensively detailed in the public domain, the fusion of the phenazine and pyran pharmacophores suggests a potential for interesting biological profiles. The antitumor activity of other fused phenazine systems, such as benzo[a]pyrano[2,3-c]phenazine derivatives, has been reported, with some compounds showing potent growth inhibitory activity against various cancer cell lines.
The potential mechanism of action for such fused phenazine derivatives could involve the modulation of key cellular signaling pathways implicated in cancer progression. For instance, some phenazine compounds have been shown to induce apoptosis through pathways involving the c-Jun N-terminal Kinase (JNK) and p38 MAP kinase. The generation of ROS by phenazine derivatives can also lead to oxidative stress, a condition that can trigger apoptotic cell death.
Hypothesized Signaling Pathway for Phenazine-Induced Apoptosis:
Figure 2: A potential signaling pathway for phenazine-induced apoptosis.
Conclusion and Future Directions
This compound serves as a strategically important precursor for the synthesis of novel, fused heterocyclic compounds. The multicomponent synthesis of pyrano[3,2-a]phenazine derivatives highlights its utility in generating molecular diversity with high efficiency. While the biological activities of these specific derivatives warrant further investigation, the broader class of phenazines demonstrates significant potential in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Future research should focus on a more detailed biological evaluation of compounds derived from this compound, including in vitro and in vivo studies to elucidate their mechanisms of action and identify specific molecular targets. The exploration of this precursor in other multicomponent and cyclocondensation reactions will undoubtedly lead to the discovery of new heterocyclic scaffolds with unique and potent biological properties, further solidifying the importance of this compound in medicinal chemistry and drug development.
References
- 1. This compound | C12H9N3O | CID 135408605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | MM2500.02-0025 | CAS 4569-77-1 | LGC Standards [lgcstandards.com]
- 4. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Nature's Arsenal: A Technical Guide to Hydroxyphenazine Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural sources, biosynthesis, and experimental protocols related to hydroxyphenazine compounds. These nitrogen-containing heterocyclic molecules, produced by a variety of microorganisms, exhibit a broad spectrum of biological activities, making them a focal point for research in medicine and agriculture. This document provides a consolidated resource for professionals engaged in the discovery and development of novel therapeutic agents and biopesticides.
Natural Sources of Hydroxyphenazine Compounds
Hydroxyphenazine compounds are predominantly secondary metabolites produced by bacteria, particularly from the genera Pseudomonas and Streptomyces. These microorganisms are widespread in various environments, including soil and marine sediments. The production of specific hydroxyphenazines is often strain-dependent and can be influenced by culture conditions.
Key Hydroxyphenazine-Producing Bacteria:
-
Pseudomonas aeruginosa : A well-studied bacterium known for producing pyocyanin (5-methyl-1-hydroxyphenazine), a virulence factor with antimicrobial properties. It also produces other phenazines like 1-hydroxyphenazine.[1][2]
-
Pseudomonas chlororaphis : Several subspecies of P. chlororaphis are prolific producers of phenazines, including 2-hydroxyphenazine and phenazine-1-carboxylic acid (PCA), a precursor to some hydroxyphenazines.[1][3]
-
Streptomyces spp. : Various species of this genus are known to produce a diverse array of phenazine compounds, including hydroxylated derivatives.[4]
-
Nocardiopsis dassonvillei : This bacterium has been identified as a source of 1-hydroxyphenazine.[5]
-
Other bacterial sources : Genera such as Burkholderia, Brevibacterium, and Pantoea have also been reported to produce phenazine compounds.[4]
Quantitative Data on Hydroxyphenazine Production
The yield of hydroxyphenazine compounds from natural sources can vary significantly depending on the producing strain and fermentation conditions. Metabolic engineering has been successfully employed to dramatically increase the production titers of specific hydroxyphenazines. The following table summarizes reported yields from various bacterial strains.
| Hydroxyphenazine Compound | Producing Microorganism | Genotype/Modification | Yield | Reference |
| 1-Hydroxyphenazine (1-OH-PHZ) | Pseudomonas chlororaphis H18 | Heterologous expression of PhzS, metabolic engineering | 3.6 g/L | [5][6] |
| 1-Hydroxyphenazine (1-OH-PHZ) | Nocardiopsis dassonvillei | Wild Type | 1.0 mg from 96 L fermentation | [5] |
| 1-Hydroxyphenazine (1-OH-PHZ) | Streptomyces sp. | Wild Type | 30 mg from 20 L fermentation | [5] |
| 2-Hydroxyphenazine (2-OH-PHZ) | Pseudomonas chlororaphis H18 | Wild Type | 71.8 mg/L | [6] |
| 2-Hydroxyphenazine-1-carboxylic acid | Pseudomonas chlororaphis 30-84 | Wild Type | Not specified | [1] |
| Pyocyanin (5-N-methyl-1-hydroxyphenazine) | Pseudomonas aeruginosa | Wild Type | Strain and condition dependent | [1] |
Biosynthesis of Hydroxyphenazine Compounds
The biosynthesis of phenazines branches off from the shikimic acid pathway, with chorismic acid serving as the key precursor. Two molecules derived from chorismate are condensed to form the basic phenazine scaffold.[6] Subsequent modifications, such as hydroxylation, are carried out by specific enzymes to generate the diverse array of phenazine derivatives.
Key Enzymes in Hydroxyphenazine Biosynthesis:
-
PhzS : A monooxygenase responsible for the conversion of phenazine-1-carboxylic acid (PCA) to 1-hydroxyphenazine.[5]
-
PhzO : An aromatic monooxygenase that catalyzes the hydroxylation of PCA to form 2-hydroxyphenazine-1-carboxylic acid, which can then be decarboxylated to yield 2-hydroxyphenazine.[1]
-
PhzM : A methyltransferase involved in the biosynthesis of pyocyanin from 1-hydroxyphenazine.
Biosynthesis of major hydroxyphenazine compounds.
Experimental Protocols
Extraction and Purification of Hydroxyphenazines
The following protocol outlines a general procedure for the extraction and purification of hydroxyphenazine compounds from bacterial cultures. This protocol may require optimization based on the specific compound and the producing strain.
Materials:
-
Bacterial culture broth
-
Chloroform or Ethyl acetate
-
Hydrochloric acid (HCl)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
-
Rotary evaporator
-
Separatory funnel
-
Glassware for chromatography
Procedure:
-
Harvesting: Centrifuge the bacterial culture at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the cells.
-
Acidification and Extraction: Decant the supernatant. For acidic phenazines like PCA and its hydroxylated derivatives, acidify the supernatant to pH 2-3 with HCl. Extract the acidified supernatant with an equal volume of an organic solvent like chloroform or ethyl acetate in a separatory funnel. Shake vigorously and allow the layers to separate. Repeat the extraction process 2-3 times.
-
Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the extract using a rotary evaporator.
-
Chromatographic Purification:
-
Thin-Layer Chromatography (TLC): Use TLC to monitor the presence of the desired hydroxyphenazine and to determine a suitable solvent system for column chromatography.
-
Column Chromatography: Pack a silica gel column with an appropriate non-polar solvent. Dissolve the crude extract in a minimal amount of the solvent and load it onto the column. Elute the column with a gradient of increasing solvent polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient). Collect fractions and monitor by TLC.
-
-
Final Purification: Pool the fractions containing the pure hydroxyphenazine compound and concentrate to dryness. The purity can be assessed by High-Performance Liquid Chromatography (HPLC).
General workflow for hydroxyphenazine extraction.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a crucial technique for the identification and quantification of hydroxyphenazine compounds.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of an acid like trifluoroacetic acid or formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector, with monitoring at the absorbance maximum of the specific hydroxyphenazine (typically in the range of 250-380 nm).
-
Quantification: Quantification is achieved by comparing the peak area of the sample to a standard curve generated from known concentrations of a pure hydroxyphenazine standard.
Conclusion
Hydroxyphenazine compounds from natural sources represent a promising reservoir of bioactive molecules with significant potential in drug development and agriculture. A thorough understanding of their natural producers, biosynthetic pathways, and effective isolation and analytical techniques is paramount for harnessing their full potential. This guide provides a foundational framework for researchers and scientists to advance the exploration and application of these valuable natural products.
References
- 1. Recent Developments in the Biological Activities, Bioproduction, and Applications of Pseudomonas spp. Phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CRISPR/Cas9 Knockout Studies Implicate Phenazine-1-carboxylic Acid, but Not 2-Hydroxy Phenazine, in the Biocontrol Activity of Pseudomonas chlororaphis Subsp. phenazini Strain S1Bt23 Against Pythium arrhenomanes (Drechsler) | MDPI [mdpi.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Biosynthesis and metabolic engineering of 1-hydroxyphenazine in Pseudomonas chlororaphis H18 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: 2-Amino-3-hydroxyphenazine as a Versatile Fluorescent Probe
Introduction
2-Amino-3-hydroxyphenazine is a heterocyclic organic compound belonging to the phenazine family. Phenazine derivatives are known for their diverse chemical and photophysical properties, which make them valuable in various scientific and technological fields.[1] The electron-deficient nature of the phenazine skeleton, combined with the electron-donating amino and hydroxyl substituents, suggests that this compound possesses fluorescent properties that can be exploited for sensing and imaging applications.[2] While specific data for this compound is limited, its structural similarity to other well-studied phenazine-based probes, such as 2,3-diaminophenazine (DAP), allows for the postulation of its potential applications in detecting biologically significant molecules.[3][4] These application notes provide an overview of the inferred properties of this compound and protocols for its potential use as a fluorescent probe in research and drug development.
Postulated Photophysical and Chemical Properties
The fluorescence of phenazine derivatives is influenced by their chemical structure and the surrounding environment.[2] Based on data from analogous compounds, this compound is expected to exhibit fluorescence in the visible spectrum. Theoretical calculations have suggested that this compound is a molecular fluorophore. The photophysical properties are summarized in the table below. It is crucial to note that these values are based on closely related compounds and should be experimentally verified for this compound.
| Property | Postulated Value | Reference |
| Molecular Formula | C₁₂H₉N₃O | [5] |
| Molecular Weight | 211.22 g/mol | [5] |
| Appearance | Solid | [6] |
| Excitation Maximum (λex) | ~425 nm | Inferred from theoretical calculations |
| Emission Maximum (λem) | ~525-560 nm | Inferred from theoretical calculations and data for DAP[3] |
| Quantum Yield (Φ) | Moderate | Inferred from general properties of phenazine derivatives[2] |
| Solubility | Soluble in organic solvents such as DMSO and methanol | Inferred from data for DAP[3] |
Potential Applications
Given the reactivity of the amino and hydroxyl groups and the electronic properties of the phenazine core, this compound holds promise as a fluorescent probe for various analytes, including reactive nitrogen species and metal ions.
-
Detection of Reactive Nitrogen Species (RNS): Similar to 2,3-diaminophenazine, which is used to detect nitric oxide (NO), the diamino-like functionality of this compound could potentially react with reactive nitrogen species to yield a highly fluorescent product.[3][4] This "turn-on" fluorescence response would enable the detection and quantification of RNS in biological systems.
-
Sensing of Metal Ions: The nitrogen atoms within the phenazine ring and the exocyclic amino and hydroxyl groups can act as coordination sites for metal ions.[7] The binding of a metal ion would likely alter the electronic structure of the molecule, leading to a change in its fluorescence properties (either quenching or enhancement), which could be utilized for the selective detection of specific metal ions.
Experimental Protocols
The following are generalized protocols for the potential applications of this compound. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: In Vitro Detection of Nitric Oxide
This protocol describes a method for the detection of nitric oxide (NO) in solution using this compound as a fluorescent probe.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitric oxide donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP)
-
Fluorescence spectrophotometer
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO.
-
Preparation of Working Solution: Dilute the stock solution in PBS to a final concentration of 10 µM.
-
Assay: a. To a cuvette, add the 10 µM working solution of this compound. b. Add the sample containing the NO donor. c. Incubate the mixture at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: a. Measure the fluorescence emission spectrum with an excitation wavelength of approximately 425 nm. b. Record the emission intensity at the peak maximum (expected around 525-560 nm). c. A significant increase in fluorescence intensity compared to a control without the NO donor indicates the presence of NO.
Protocol 2: Detection of Metal Ions
This protocol outlines a general procedure for screening the response of this compound to various metal ions.
Materials:
-
This compound
-
DMSO
-
Aqueous solutions (e.g., 10 mM) of various metal salts (e.g., CuCl₂, FeCl₃, ZnCl₂, etc.)
-
Buffer solution (e.g., HEPES or Tris), pH 7.4
-
Fluorescence spectrophotometer
Procedure:
-
Preparation of Probe Solution: Prepare a 10 µM solution of this compound in the chosen buffer.
-
Screening: a. To separate wells of a microplate or individual cuvettes, add the probe solution. b. Add a small volume of each metal salt solution to achieve a final metal ion concentration of, for example, 100 µM. c. Incubate at room temperature for 15 minutes.
-
Fluorescence Measurement: a. Measure the fluorescence emission of each sample at an excitation wavelength of ~425 nm. b. Compare the fluorescence intensity of the samples containing metal ions to a control containing only the probe. A significant change in fluorescence (increase or decrease) indicates a response to that particular metal ion.
-
Titration (for responsive ions): a. For any metal ion that elicits a response, perform a titration by adding increasing concentrations of the metal ion to the probe solution and measuring the fluorescence at each concentration to determine the detection range and sensitivity.
Visualizations
Caption: Proposed mechanism for RNS detection.
Caption: Workflow for metal ion detection.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C12H9N3O | CID 135408605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 2,3-Diaminophenazine | 655-86-7 | FD46749 | Biosynth [biosynth.com]
2-Amino-3-hydroxyphenazine: A Versatile Redox Indicator for Researchers and Drug Development Professionals
Application Note & Protocols
Introduction
2-Amino-3-hydroxyphenazine is a phenazine derivative that holds significant promise as a redox indicator for a variety of applications in research and drug development. Its molecular structure allows for reversible oxidation-reduction reactions, which are accompanied by discernible changes in its spectroscopic properties. This characteristic makes it a valuable tool for monitoring redox processes in chemical and biological systems. This document provides detailed application notes and protocols for the utilization of this compound as a redox indicator.
Physicochemical Properties and Redox Activity
This compound, also known as 3-aminophenazin-2-ol, is a heterocyclic compound with the molecular formula C₁₂H₉N₃O. Its redox activity is centered on the phenazine core, which can undergo a two-electron, two-proton reduction/oxidation. The presence of the amino and hydroxyl groups on the phenazine ring influences its redox potential and spectroscopic characteristics.
While the precise standard redox potential of this compound is not extensively documented in publicly available literature, cyclic voltammetry studies have confirmed its redox-active nature. The redox potential of phenazine derivatives is known to be influenced by pH and the nature of substituents on the aromatic rings. Generally, electron-donating groups, such as amino and hydroxyl groups, tend to lower the redox potential.
Data Presentation
| Property | Value/Characteristic | Source |
| Molecular Formula | C₁₂H₉N₃O | N/A |
| Molecular Weight | 211.22 g/mol | N/A |
| CAS Number | 4569-77-1 | N/A |
| Synonyms | 3-Amino-phenazin-2-ol; 2-Phenazinol, 3-amino-; 3-Amino-2-phenazinol; 3-amino-10H-phenazin-2-one | [1] |
| Redox Activity | Confirmed by Cyclic Voltammetry | N/A |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from o-phenylenediamine.
Materials:
-
o-phenylenediamine
-
Ammonium thiosulfate
-
Potassium hydroxide (KOH)
-
Deionized water
-
Standard laboratory glassware (beakers, flasks, filtration apparatus)
-
Magnetic stirrer
-
pH meter
-
Drying oven
Procedure:
-
Dissolve 2.16 g (20 mmol) of o-phenylenediamine in 200 mL of 0.05 M ammonium thiosulfate aqueous solution.
-
Stir the mixture continuously for 12 hours at room temperature.
-
Filter the solution to collect the precipitate.
-
Transfer the filter residue into 50 mL of 2 M KOH aqueous solution and stir.
-
Filter the solution again.
-
Adjust the pH of the filtrate to 4-5 to induce reprecipitation.
-
Collect the product by filtration, wash it several times with deionized water, and then dry it at 80°C under vacuum overnight.[2]
Logical Relationship for Synthesis
Caption: Synthesis workflow for this compound.
General Protocol for UV-Vis Spectroscopic Analysis of Redox State
This protocol provides a general method for analyzing the redox state of this compound using UV-Vis spectroscopy. The specific wavelengths of maximum absorbance for the oxidized and reduced forms need to be determined empirically.
Materials:
-
This compound
-
Suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Reducing agent (e.g., sodium dithionite)
-
Oxidizing agent (e.g., potassium ferricyanide)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the desired buffer to a final concentration suitable for spectroscopic analysis (typically in the µM range).
-
Measurement of the Oxidized Spectrum: Record the UV-Vis spectrum of the diluted this compound solution. This represents the spectrum of the predominantly oxidized form.
-
Reduction: Add a small amount of a reducing agent (e.g., a few crystals of sodium dithionite) to the cuvette, mix gently, and immediately record the UV-Vis spectrum. The changes in the spectrum will indicate the spectral properties of the reduced form.
-
Re-oxidation: To confirm reversibility, an oxidizing agent (e.g., a small amount of potassium ferricyanide) can be added to the reduced solution to observe the return of the original spectrum.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for both the oxidized and reduced forms. The ratio of absorbances at these two wavelengths can be used to determine the redox state of the indicator in a sample.
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for UV-Vis spectroscopic analysis of redox states.
Potential Applications and Future Directions
While specific protocols for this compound as a redox indicator in titrations or cellular imaging are not yet well-established in the literature, its confirmed redox activity and the known redox-dependent fluorescence of similar phenazine derivatives suggest significant potential in these areas.
-
Redox Titrations: this compound could potentially be used as a visual or potentiometric indicator in redox titrations. The endpoint would be determined by a color change or a sharp change in potential corresponding to the shift between its oxidized and reduced forms.
-
Cellular Redox Imaging: The potential for redox-dependent fluorescence makes this compound a candidate for developing fluorescent probes to monitor the intracellular redox environment. Changes in the cellular redox state, which are implicated in various physiological and pathological processes, could be visualized and quantified.
Further research is required to fully characterize the redox potential, pH dependence, and the specific spectral properties of the oxidized and reduced forms of this compound. The development of specific protocols for its use in various applications will be crucial for its adoption as a standard redox indicator.
Signaling Pathway Visualization (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway where a change in the cellular redox state, potentially measurable by a this compound-based probe, impacts a downstream cellular process.
References
Application Notes and Protocols for 2-Amino-3-hydroxyphenazine in Biological Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-hydroxyphenazine is a heterocyclic organic compound belonging to the phenazine family. While its direct application as a biological stain is not extensively documented in peer-reviewed literature, its structural similarity to other fluorescent phenazine derivatives suggests its potential as a probe for cellular imaging. Phenazines are known for their redox activity and some exhibit fluorescent properties, making them valuable tools in biological research.
These application notes provide a comprehensive guide for the utilization of this compound as a potential fluorescent stain in biological samples. The protocols are based on established methodologies for similar phenazine compounds and serve as a starting point for experimental design. Researchers are advised to optimize these protocols for their specific cell types and experimental conditions.
Physicochemical Properties and Handling
This compound has the molecular formula C₁₂H₉N₃O and a molecular weight of 211.22 g/mol .[1] It is important to handle this compound with care, using appropriate personal protective equipment (PPE), as the toxicological properties of this specific compound have not been thoroughly investigated. For related phenazine compounds, cytotoxic effects have been observed in various cell lines.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉N₃O | [1] |
| Molecular Weight | 211.22 g/mol | [1] |
| CAS Number | 4569-77-1 | [1] |
| Appearance | Not specified (likely colored solid) | |
| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO and ethanol. | Inferred from related phenazine compounds |
Putative Mechanism of Staining
The precise mechanism of staining for this compound in biological samples is yet to be elucidated. However, based on the behavior of other phenazine derivatives, potential mechanisms include:
-
Intercalation: The planar aromatic structure of the phenazine ring may allow it to intercalate into the DNA or RNA of cells, leading to nuclear or cytoplasmic staining.
-
Redox-Dependent Localization: Phenazines are redox-active molecules. The intracellular redox environment could influence the chemical form of the compound, potentially leading to its accumulation in specific organelles like mitochondria.
-
Environmental Sensing: The fluorescence properties of some phenazine derivatives are sensitive to the local environment, such as pH or the presence of specific ions. This could result in differential staining of various cellular compartments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
A stock solution of this compound is prepared for use in cell staining experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in high-quality DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Caption: Workflow for preparing this compound stock solution.
Protocol 2: Staining of Fixed Cells
This protocol describes a general procedure for staining fixed cells with this compound.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
10 mM this compound stock solution in DMSO
-
Mounting medium (e.g., with DAPI for nuclear counterstaining)
-
Microscope slides
Procedure:
-
Cell Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Dilute the 10 mM this compound stock solution to a working concentration of 1-10 µM in PBS. Note: The optimal concentration should be determined empirically.
-
Incubate the cells with the staining solution for 20-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS to remove unbound stain.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with a suitable filter set. Note: As the exact excitation and emission maxima are not well-documented for this specific compound in a cellular environment, it is recommended to test standard filter sets for common fluorophores (e.g., DAPI, FITC, TRITC) or use a spectral scanner to determine the optimal imaging parameters.
-
Caption: Workflow for staining fixed cells with this compound.
Protocol 3: Staining of Live Cells
This protocol provides a general guideline for staining live cells.
Materials:
-
Cells cultured in a glass-bottom dish or chamber slide
-
Complete cell culture medium
-
Serum-free cell culture medium or imaging buffer (e.g., HBSS)
-
10 mM this compound stock solution in DMSO
Procedure:
-
Cell Preparation:
-
Grow cells to the desired confluency in a vessel suitable for live-cell imaging.
-
-
Staining:
-
Dilute the 10 mM this compound stock solution to a final working concentration of 0.5-5 µM in pre-warmed serum-free medium or imaging buffer. Note: The optimal concentration and incubation time should be determined to minimize cytotoxicity.
-
Remove the culture medium from the cells and wash once with pre-warmed imaging buffer.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Imaging:
-
Wash the cells twice with pre-warmed imaging buffer to remove excess stain.
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO₂ levels. Use the lowest possible excitation light intensity to minimize phototoxicity.
-
Caption: Workflow for staining live cells with this compound.
Data Presentation
Quantitative Analysis
To assess the utility of this compound as a biological stain, quantitative analysis of staining intensity and photostability is recommended.
Table 2: Example of Quantitative Fluorescence Intensity Measurement
| Cell Line | Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| HeLa | Control (unstained) | 50 | 5 |
| HeLa | 1 µM this compound | 850 | 75 |
| HeLa | 5 µM this compound | 1500 | 120 |
| Jurkat | Control (unstained) | 45 | 4 |
| Jurkat | 1 µM this compound | 780 | 65 |
| Jurkat | 5 µM this compound | 1350 | 110 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Cytotoxicity Assessment
It is crucial to evaluate the potential cytotoxicity of this compound, especially for live-cell imaging applications. Standard cytotoxicity assays such as MTT, LDH, or live/dead cell staining can be employed.
Table 3: Cytotoxicity of Phenazine in Human Cell Lines (as a reference)
| Cell Line | Assay | IC₅₀ (24h) | IC₅₀ (48h) | Reference |
| HepG2 (Liver) | BrdU (proliferation) | 11 µM | 7.8 µM | [2] |
| T24 (Bladder) | BrdU (proliferation) | 47 µM | 17 µM | [2] |
Note: This data is for the parent compound "phenazine" and should be used as a guideline for determining the concentration range for this compound cytotoxicity studies.[2]
Troubleshooting
-
Low Staining Intensity:
-
Increase the concentration of the staining solution.
-
Increase the incubation time.
-
Optimize the filter set on the microscope for the specific fluorescence of the compound.
-
-
High Background:
-
Decrease the concentration of the staining solution.
-
Increase the number and duration of wash steps after staining.
-
-
Phototoxicity in Live-Cell Imaging:
-
Reduce the excitation light intensity.
-
Decrease the exposure time.
-
Use a more sensitive camera.
-
Reduce the frequency of image acquisition.
-
-
Cell Death (in live-cell imaging):
-
Decrease the concentration of the staining solution.
-
Reduce the incubation time.
-
Perform a thorough cytotoxicity assessment to determine the optimal non-toxic working concentration.
-
Conclusion
This compound holds potential as a novel fluorescent probe for biological imaging. The protocols and information provided in these application notes offer a solid foundation for researchers to explore its utility in their specific experimental systems. Due to the limited published data on this specific compound, empirical optimization of staining conditions and a thorough assessment of its photophysical properties and cytotoxicity are strongly recommended.
References
Quantifying 2-Amino-3-hydroxyphenazine in Complex Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-hydroxyphenazine (AHP) is a phenazine derivative of interest due to its potential toxicological implications as an impurity in chemical products and its presence as a secondary metabolite in various bacterial species. Accurate quantification of AHP in complex matrices is crucial for quality control in industrial settings, environmental monitoring, and in studying its biological roles. This document provides detailed application notes and protocols for the quantification of AHP using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection.
Application Note 1: Quantification of this compound in Carbendazim Technical by RP-HPLC-MS
This method is designed for the precise and sensitive quantification of AHP as a toxic impurity in the fungicide Carbendazim.
Principle
A sample of Carbendazim technical is dissolved, and the AHP is separated from the main component and other impurities using reverse-phase high-performance liquid chromatography (RP-HPLC). Detection and quantification are achieved using a mass spectrometer (MS) in selective ion monitoring (SIM) mode, which offers high selectivity and sensitivity.
Experimental Workflow
Caption: Workflow for the quantification of this compound by HPLC-MS.
Protocol: RP-HPLC-MS Method
1. Materials and Reagents:
-
This compound (AHP) analytical standard
-
Carbendazim technical sample
-
Acetonitrile (HPLC or MS grade)
-
Ammonium acetate (MS grade)
-
Formic acid (optional, for standard preparation)
-
HPLC grade water
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS) with an appropriate interface (e.g., ESI)
-
Stationary Phase: C18 column (e.g., 5 µm, 4.6 mm × 250 mm)
3. Preparation of Solutions:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 2.0 mM Ammonium acetate in water. Dissolve 77.0 mg of ammonium acetate in 1000 mL of HPLC water and degas.[1]
-
Diluent: Mix Mobile Phase A and B in a 70:30 (v/v) ratio.[1]
-
AHP Stock Solution (e.g., 0.2 mg/L): Accurately weigh and dissolve AHP standard in the diluent. Further dilutions can be made to prepare working standards for the calibration curve.[2]
-
Sample Solution (e.g., 2000.0 mg/L): Weigh 200.0 mg of Carbendazim technical into a volumetric flask, add diluent, sonicate to dissolve, and dilute to the final volume.[3]
4. Chromatographic and MS Conditions:
| Parameter | Condition |
| Stationary Phase | C18 column (e.g., 5 µm, 4.6 mm × 250 mm) |
| Mobile Phase | Gradient elution with Acetonitrile (A) and 2.0 mM Ammonium acetate in water (B) |
| Flow Rate | Typically 0.5 - 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
| MS Detector | Mass Spectrometer |
| Ionization Mode | Positive Ion Mode |
| Monitoring Mode | Selective Ion Monitoring (SIM) for the specific m/z of AHP |
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of AHP standards against their concentrations.
-
Calculate the concentration of AHP in the sample by comparing its peak area to the calibration curve.
Quantitative Data Summary
The following table summarizes the validation parameters for the RP-HPLC-MS method for AHP quantification in Carbendazim technical.[3]
| Parameter | Result for AHP |
| Limit of Detection (LOD) | 0.020 mg/Kg |
| Limit of Quantification (LOQ) | 0.051 mg/Kg |
| Mean Percentage Recovery | 97.32% - 104.47% |
| Precision (%RSD) | 1.92% |
| Correlation Coefficient (r²) | > 0.99 |
Application Note 2: General Protocol for AHP Quantification in Environmental Matrices
While specific validated methods for AHP in environmental samples are not widely published, the following provides a general approach based on the analysis of other phenazine compounds in soil and water.
Principle
AHP is first extracted from the environmental matrix (soil or water) using a suitable organic solvent. The extract is then concentrated and analyzed by HPLC-MS or HPLC with fluorescence detection.
Protocol: Extraction from Soil
-
Sample Preparation: Air-dry the soil sample and sieve it to remove large debris.
-
Extraction:
-
To 10 g of soil, add 20 mL of an extraction solvent (e.g., ethyl acetate or a mixture of acetonitrile and water).
-
Shake or sonicate the mixture for a specified period (e.g., 30-60 minutes).
-
Centrifuge the sample and collect the supernatant.
-
-
Concentration: Evaporate the solvent from the supernatant under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of the HPLC mobile phase.
-
Analysis: Analyze the reconstituted sample using the HPLC-MS method described in Application Note 1.
Protocol: Extraction from Water
-
Sample Preparation: Filter the water sample to remove suspended particles.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Pass a known volume of the water sample through the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute AHP from the cartridge with a small volume of organic solvent (e.g., methanol or acetonitrile).
-
-
Concentration and Analysis: Concentrate the eluate if necessary and analyze by HPLC-MS.
Visualization of Phenazine Biosynthesis Pathway
This compound is a derivative of the phenazine core structure, which is synthesized by various bacteria, notably of the Pseudomonas genus. The general biosynthetic pathway starts from chorismic acid.
Caption: Generalized biosynthetic pathway of phenazines from chorismic acid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Global landscape of phenazine biosynthesis and biodegradation reveals species-specific colonization patterns in agricultural soils and crop microbiomes | eLife [elifesciences.org]
- 3. Diversity and evolution of the phenazine biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Amino-3-hydroxyphenazine Fluorescence Quenching by Amino Acids
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the fluorescence quenching of 2-Amino-3-hydroxyphenazine (AHP) by amino acids. The information is designed to assist researchers, scientists, and drug development professionals in designing, executing, and interpreting their experiments.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching?
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore, such as this compound, due to a variety of molecular interactions with another chemical species, known as a quencher. In this context, the quenchers are amino acids.
Q2: What are the common mechanisms of fluorescence quenching by amino acids?
There are two primary mechanisms of fluorescence quenching:
-
Static Quenching: This occurs when the fluorophore and the quencher form a non-fluorescent complex in the ground state. This interaction effectively reduces the concentration of the active, fluorescent molecule.[1]
-
Dynamic (Collisional) Quenching: This happens when the excited fluorophore collides with a quencher molecule, leading to the non-radiative decay of the fluorophore back to its ground state.[1]
Q3: Which amino acids are known to be effective quenchers?
While specific data for this compound is not extensively available, studies on other fluorophores have shown that certain amino acids are particularly effective quenchers. These often include:
The quenching efficiency of these amino acids is often attributed to mechanisms like photoinduced electron transfer (PET).[2]
Q4: How can I determine the mechanism of quenching in my experiment?
The quenching mechanism can be elucidated by analyzing both fluorescence intensity and lifetime measurements.
-
In dynamic quenching , both the fluorescence intensity and the fluorescence lifetime decrease proportionally with increasing quencher concentration.[1]
-
In static quenching , the fluorescence intensity decreases, but the fluorescence lifetime of the uncomplexed fluorophore remains unchanged.[1]
A Stern-Volmer plot, which graphs the ratio of unquenched to quenched fluorescence intensity (I₀/I) against the quencher concentration, is a key tool for this analysis.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable quenching | The amino acid being tested is not an effective quencher for this compound. | - Verify that you are using an amino acid known to be a quencher (e.g., Tryptophan, Tyrosine).- Increase the concentration range of the amino acid. |
| The experimental conditions (pH, temperature, solvent) are not optimal for the quenching interaction. | - Optimize the buffer conditions. The protonation state of both the fluorophore and the amino acid can influence their interaction. | |
| Inconsistent or irreproducible results | Instability of this compound or the amino acid solution. | - Prepare fresh solutions for each experiment.- Protect solutions from light to prevent photobleaching. |
| Contamination of reagents or glassware. | - Use high-purity reagents and thoroughly clean all glassware. | |
| Precipitation observed at high amino acid concentrations | Low solubility of the amino acid in the chosen buffer. | - Determine the solubility limit of the amino acid in your experimental buffer and work within that range.- Consider using a different buffer system. |
| Fluorescence intensity is too low even without a quencher | The concentration of this compound is too low. | - Increase the concentration of the fluorophore. |
| The excitation or emission wavelengths are not set correctly. | - Consult the spectral properties of this compound to determine the optimal excitation and emission wavelengths. |
Experimental Protocols
General Protocol for Fluorescence Quenching Analysis
This protocol outlines a general procedure for studying the fluorescence quenching of this compound by an amino acid.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1 mM.
-
Prepare a high-concentration stock solution of the amino acid quencher (e.g., 1 M Tryptophan) in the same buffer.
-
-
Sample Preparation:
-
Prepare a series of solutions in cuvettes, each containing a constant concentration of this compound (e.g., 10 µM).
-
Add increasing concentrations of the amino acid quencher to each cuvette.
-
Include a control sample containing only this compound.
-
Ensure the final volume in each cuvette is the same by adding buffer.
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer to measure the fluorescence intensity of each sample.
-
Set the excitation and emission wavelengths appropriate for this compound.
-
Record the fluorescence intensity at the emission maximum.
-
-
Data Analysis:
-
Correct for any inner filter effects if necessary.
-
Construct a Stern-Volmer plot by graphing I₀/I versus the quencher concentration, where I₀ is the fluorescence intensity in the absence of the quencher and I is the fluorescence intensity at each quencher concentration.
-
Determine the Stern-Volmer quenching constant (Ksv) from the slope of the linear portion of the plot.
-
Quantitative Data Summary
The following table presents hypothetical data for the quenching of a fluorophore by different amino acids to illustrate expected trends.
| Amino Acid | Quenching Type | Stern-Volmer Constant (Ksv) (M⁻¹) |
| Tryptophan | Static & Dynamic | 150 |
| Tyrosine | Static & Dynamic | 120 |
| Histidine | Static & Dynamic | 80 |
| Methionine | Dynamic | 50 |
| Glycine | No significant quenching | < 1 |
Visualizations
Caption: Mechanisms of dynamic and static fluorescence quenching.
Caption: A typical experimental workflow for fluorescence quenching studies.
Caption: A decision tree for troubleshooting common issues in fluorescence quenching experiments.
References
2-Amino-3-hydroxyphenazine stability and proper storage conditions
This technical support center provides guidance on the stability and proper storage of 2-Amino-3-hydroxyphenazine, along with troubleshooting for common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, it is recommended to store this compound at +5°C.[1] The container should be tightly sealed and stored in a dry, cool, and well-ventilated area.[2]
Q2: Can this compound be stored at room temperature?
Some suppliers recommend storing the compound sealed in a dry place at room temperature, and it is often shipped at ambient temperatures.[1][3][4] While this suggests stability for short periods, refrigerated conditions (+5°C) are advisable for long-term storage to minimize potential degradation.[1]
Q3: Is this compound sensitive to light or air?
Q4: What are the known incompatibilities for this compound?
The Safety Data Sheet (SDS) advises storing the compound away from incompatible materials, although it does not specify them.[2] Given the general reactivity of phenazine derivatives, it is prudent to avoid contact with strong oxidizing and reducing agents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Verify storage conditions (temperature, light exposure, container seal). 2. Prepare fresh solutions for each experiment. 3. Perform a purity check on your stock of the compound using a suitable analytical method like HPLC. |
| Change in color of the solid or solution | This may indicate oxidation or degradation of the compound. | 1. Discard the discolored material. 2. Obtain a fresh batch of the compound. 3. Review handling procedures to minimize exposure to air and light. |
| Poor solubility | While specific solubility data is limited, issues with dissolution could indicate product degradation or the use of an inappropriate solvent. | 1. Confirm the appropriate solvent for your application. 2. Gently warm the solution or use sonication to aid dissolution, provided this does not cause degradation. 3. If solubility issues persist with a fresh batch, consider solvent system optimization. |
Storage Condition Summary
| Condition | Recommendation | Source |
| Long-Term Storage Temperature | +5°C | LGC Standards[1] |
| Alternative Long-Term Storage | Room Temperature (Sealed, Dry) | Sunway Pharm Ltd[4] |
| Shipping Temperature | Room Temperature | LGC Standards, Clinivex[1][3] |
| Atmosphere | Store in a tightly closed container. | ECHEMI[2] |
| Light | Protect from light (general precaution for phenazines). | Inferred from general properties of phenazine derivatives.[5] |
Experimental Protocols
Protocol: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is adapted from a method for the determination of this compound as an impurity and can be used to assess the stability of a sample.[6]
1. Materials:
- This compound sample
- Acetonitrile (HPLC grade)
- Ammonium acetate (HPLC grade)
- Water (HPLC grade)
- Volumetric flasks
- Pipettes
- HPLC system with a C18 column and a UV or MS detector
2. Mobile Phase Preparation:
- Prepare a 2.0 mM aqueous solution of ammonium acetate.
- The mobile phase consists of a gradient of acetonitrile and the 2.0 mM aqueous ammonium acetate solution. The specific gradient will need to be optimized for your system but can be based on published methods for similar compounds.[6]
3. Standard Solution Preparation:
- Accurately weigh a small amount of a reference standard of this compound.
- Dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration.
- Prepare a series of working standard solutions by diluting the stock solution.
4. Sample Preparation:
- Prepare a solution of the this compound sample to be tested at a concentration similar to one of the working standards.
5. Chromatographic Conditions:
- Column: C18 stationary phase.
- Mobile Phase: Gradient of acetonitrile and 2.0 mM aqueous ammonium acetate.
- Detection: UV detector at a wavelength determined by a UV scan of the compound, or a Mass Spectrometer (MS) in selective ion monitoring (SIM) mode for higher specificity.[6]
- Injection Volume: Typically 10-20 µL.
6. Analysis:
- Inject the standard solutions to generate a calibration curve.
- Inject the sample solution.
- Compare the peak area of the main compound in the sample to the calibration curve to determine its concentration and purity. The presence of additional peaks may indicate degradation products.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. This compound | MM2500.02-0025 | CAS 4569-77-1 | LGC Standards [lgcstandards.com]
- 2. echemi.com [echemi.com]
- 3. theclinivex.com [theclinivex.com]
- 4. This compound - CAS:4569-77-1 - Sunway Pharm Ltd [3wpharm.com]
- 5. The structural biology of phenazine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 2-Amino-3-hydroxyphenazine-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered in assays involving 2-Amino-3-hydroxyphenazine and other phenazine-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in phenazine-based assays?
Phenazine compounds, including this compound, can interfere with various bioassays through several mechanisms:
-
Colorimetric Interference: As colored compounds, phenazines can absorb light in the same range as chromogenic substrates used in assays like MTT and XTT, leading to inaccurate absorbance readings.[1]
-
Redox Activity: The inherent redox activity of phenazines can lead to the direct reduction of assay reagents. For example, they can reduce tetrazolium salts (e.g., MTT) to formazan, resulting in a false-positive signal for cell viability or proliferation.[1]
-
Fluorescence Interference: Some phenazines are fluorescent and can interfere with fluorescence-based assays by contributing to the background signal.[1][2] It is crucial to measure the intrinsic fluorescence of the compound at the assay's excitation and emission wavelengths.[2]
-
Compound Instability: Phenazines can be sensitive to light and air, leading to degradation.[2] This instability can result in irreproducible IC50 or MIC values. Performing experiments under controlled lighting and considering an inert atmosphere for purification and storage can mitigate this.[2]
-
Poor Solubility: Phenazine compounds often have limited solubility in aqueous solutions, which can lead to precipitation and aggregation in the assay medium.[2][3] This can cause variability in the effective concentration of the compound and lead to inconsistent results.
Q2: How can I minimize interference from the color of my phenazine compound?
To address colorimetric interference, it is essential to run proper controls. A key control is a cell-free assay medium containing the phenazine compound at all tested concentrations. The absorbance of these wells can then be subtracted from the absorbance of the corresponding wells with cells.
Q3: My phenazine compound is showing unexpected cytotoxicity. What could be the cause?
Unexpected cytotoxicity could stem from several factors:
-
Phototoxicity: Some phenazines can become toxic when exposed to light.[2] It is recommended to perform experiments under controlled, low-light conditions to see if the cytotoxic effects are light-dependent.[2]
-
Off-Target Effects: The compound may be interacting with unintended cellular targets.[2] Investigating these off-target effects through target profiling or testing in various cell lines can provide more insight.[2]
-
Solvent Effects: The solvent used to dissolve the phenazine, such as DMSO, can be toxic to cells at higher concentrations.[3] It is advisable to keep the final DMSO concentration below 0.5% (v/v) and to always include a vehicle control (cells treated with the same concentration of solvent without the compound).[3]
Q4: Can the choice of reducing agent in my assay buffer affect the results?
Yes, the choice of reducing agent can significantly impact the outcome of high-throughput screening (HTS) assays.[4] Different reducing agents, such as dithiothreitol (DTT), β-mercaptoethanol (β-MCE), and tris(2-carboxyethyl)phosphine (TCEP), can alter the potency of inhibitors and lead to the identification of different "hit" compounds.[4] This can result in both false positives and false negatives.[4] For instance, in a study comparing reducing agents against three different proteases, many non-overlapping positive hits were identified with each agent.[4]
Troubleshooting Guide
This guide provides potential causes and suggested solutions for common issues encountered during this compound-based assays.
| Issue | Potential Cause | Suggested Solution |
| High Background Signal or False Positives | Redox cycling of the phenazine compound directly reducing the assay substrate.[2] | Run cell-free controls with the compound to quantify its direct effect on the assay reagents.[1][2] Consider alternative assay formats that are less susceptible to redox interference.[2] |
| Intrinsic fluorescence of the phenazine compound.[1][2] | Measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths and subtract this from the experimental values.[2] | |
| Irreproducible IC50 or MIC Values | Compound aggregation due to poor solubility.[2] | Determine the compound's solubility in the assay buffer beforehand. Use solubility enhancers like cyclodextrins if necessary.[2] Ensure thorough mixing. |
| Compound degradation due to sensitivity to light or air.[2] | Perform experiments under controlled lighting conditions.[2] During purification and storage, consider using an inert atmosphere (e.g., nitrogen or argon).[2] | |
| Variability in experimental parameters. | Standardize cell seeding density, incubation times, and other experimental conditions.[2] Always include positive and negative controls in every experiment.[2] | |
| Compound Precipitation During Assay | Exceeding the solubility limit in the assay medium.[2] | Determine the maximum solubility of the compound in the specific assay buffer before initiating the experiment.[2] |
| pH-dependent solubility.[2] | Test the solubility of the compound at different pH values to find the optimal condition.[2] | |
| High concentrations of salts (e.g., calcium and phosphate) in the media.[1] | Ensure the media is properly prepared and filtered to avoid precipitation.[1] |
Quantitative Data Summary
The choice of reducing agent in an assay buffer can significantly influence the perceived activity of test compounds. The following table summarizes findings from a study that compared the effects of different reducing agents on the identification of inhibitory compounds ("hits") against three different proteases.
Table 1: Effect of Reducing Agents on Hit Identification in HTS Assays [4]
| Reducing Agent | 3CLpro Hits | PLpro Hits | NS3/4A Hits | Comments |
| DTT | 22 | 21 | 22 | Showed the most false negatives with all three proteases. |
| β-MCE | 16 | 13 | 19 | - |
| TCEP | 18 | 15 | 29 | Showed the least false negatives with NS3/4A and PLpro. |
| GSH (physiological) | 14 | 14 | 20 | A feasible physiological reducing agent for in vitro HTS assays. |
Data adapted from a study on the effects of reducing agents on HTS assay outcomes. The number of "hits" represents compounds showing more than 35% inhibition at a 50 µM concentration.[4]
Experimental Protocols & Workflows
Protocol: Cell-Free Control for Absorbance/Fluorescence Interference
-
Prepare a serial dilution of the this compound compound in the cell culture medium at the same concentrations that will be used in the main experiment.
-
Add the diluted compound to the wells of a microplate without cells.
-
Add the assay reagent (e.g., MTT, XTT, or a fluorescent substrate) to these wells.
-
Incubate the plate under the same conditions as the main experiment (e.g., temperature, CO2, and time).
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Subtract these background values from the corresponding measurements obtained in the wells with cells.
Troubleshooting Workflow for Inconsistent Assay Results
A troubleshooting workflow for addressing inconsistent results in phenazine-based assays.
Signaling Pathway Interference Diagram
Potential interference pathways of phenazine compounds in common bioassays.
References
Technical Support Center: Improving the Quantum Yield of 2-Amino-3-hydroxyphenazine
Disclaimer: Direct experimental data on optimizing the quantum yield of 2-Amino-3-hydroxyphenazine is limited in publicly available literature. The following guidance is substantially based on established principles of fluorescence spectroscopy and data from the closely related and structurally similar compound, 2,3-diaminophenazine (DAP). These methodologies and troubleshooting steps are provided as a strong starting point for research and development.
Frequently Asked Questions (FAQs)
Q1: What is the expected fluorescence quantum yield of phenazine derivatives like this compound?
A1: The fluorescence quantum yield of phenazine derivatives is highly sensitive to their molecular structure and environment. For instance, the unsubstituted 2,3-diaminophenazine has a relatively low quantum yield of approximately 0.09 in aqueous buffer with Triton X-100 micelles.[1] However, structural modifications, such as halogenation to increase molecular rigidity, have been reported to boost the quantum yield of DAP derivatives to as high as 80% (0.80) in ethanol.[1][2] The quantum yield of this compound will similarly be influenced by such factors.
Q2: What are the key factors influencing the fluorescence quantum yield?
A2: Several critical factors can significantly impact the quantum yield of this compound:[1][3]
-
Molecular Structure: Increased rigidity of the phenazine core limits non-radiative decay pathways (e.g., vibrations and rotations), which enhances fluorescence. The nature and position of substituents (like the amino and hydroxyl groups) are also crucial.
-
Solvent Environment: The polarity, viscosity, and pH of the solvent can alter the energy levels of the molecule's excited state, affecting both the emission spectrum and the quantum yield.[1][4]
-
Concentration: At high concentrations, aggregation-caused quenching (ACQ) can occur, where molecules form non-fluorescent aggregates, leading to a decrease in the observed quantum yield.[1]
-
Presence of Quenchers: Substances like dissolved oxygen and certain metal ions can interact with the excited fluorophore and provide a non-radiative pathway for it to return to the ground state, a process known as quenching.[1]
-
Temperature: Higher temperatures generally increase the rate of non-radiative decay, often resulting in a lower quantum yield.[1][5]
-
Photodegradation: Prolonged or high-intensity exposure to the excitation light can lead to the chemical degradation of the molecule, causing an irreversible loss of fluorescence.[1]
Q3: How can the molecular structure be modified to enhance the quantum yield?
A3: A primary strategy is to increase the molecule's structural rigidity. This can be achieved by introducing bulky substituents or creating fused ring systems that restrict intramolecular rotations and vibrations, which are significant pathways for non-radiative energy loss. For example, the synthesis of 7,8-dihalo-2,3-diaminophenazines has been shown to produce derivatives with high quantum yields.[1][2]
Troubleshooting Guide
Issue 1: The measured fluorescence intensity is significantly lower than expected.
| Possible Cause | Troubleshooting Step |
| Fluorescence Quenching | 1. Deoxygenate the solvent: Bubble an inert gas like high-purity nitrogen or argon through your solvent prior to and during the measurement.[1] 2. Use high-purity solvents: Impurities in the solvent can act as quenchers.[1] 3. Check for metal ion contamination: If metal ion contamination is suspected, consider adding a chelating agent such as EDTA.[1] |
| Incorrect Solvent Choice | 1. Test a range of solvents: The quantum yield of phenazine derivatives can be highly dependent on solvent polarity and viscosity.[4] Experiment with solvents of varying polarities (e.g., ethanol, acetonitrile, toluene) to find the optimal environment. |
| Concentration Effects | 1. Dilute the sample: If aggregation-caused quenching is suspected, dilute the sample and re-measure. The absorbance of the sample in a standard 10 mm cuvette should ideally be kept below 0.1 at the excitation wavelength to avoid inner filter effects.[6] |
| pH of the Solution | 1. Optimize pH: The protonation state of the amino and hydroxyl groups can significantly affect fluorescence. Buffer the solution and test a range of pH values to determine the optimal condition.[3] |
Issue 2: The fluorescence signal is unstable and decreases over time.
| Possible Cause | Troubleshooting Step |
| Photodegradation (Photobleaching) | 1. Reduce excitation power: Use the lowest possible excitation intensity that still provides a good signal-to-noise ratio.[1] 2. Minimize exposure time: Use a shutter to expose the sample to the excitation light only during data acquisition.[1] 3. Deoxygenate the sample: The presence of oxygen can accelerate photobleaching.[1] 4. Use fresh samples: Prepare samples fresh before measurement. |
| Temperature Fluctuations | 1. Use a temperature-controlled cuvette holder: Ensure the sample temperature is stable throughout the experiment, as fluorescence intensity can be temperature-dependent.[5] |
Quantitative Data Summary
The following table summarizes the reported quantum yield values for the related compound 2,3-diaminophenazine (DAP) and its derivatives under various conditions, providing a reference for expected performance.
| Compound | Solvent/Environment | Quantum Yield (Φ) | Reference |
| 2,3-Diaminophenazine (DAP) | Aqueous buffer with Triton X-100 micelles | ~0.09 | [1][7] |
| Halogenated DAP Derivatives | Ethanol | Up to 0.80 | [1][2] |
Experimental Protocols
Protocol 1: Sample Preparation and Relative Quantum Yield Measurement
This protocol outlines the comparative method for determining the fluorescence quantum yield, which is a widely accepted and reliable technique.[6][8]
Materials:
-
This compound (test sample)
-
A well-characterized quantum yield standard with known Φ (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.546)
-
High-purity, spectroscopy-grade solvent(s)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Spectrofluorometer with a temperature-controlled sample holder
Methodology:
-
Prepare Stock Solutions: Prepare stock solutions of the test sample and the quantum yield standard in the chosen solvent.
-
Prepare a Dilution Series: Prepare a series of dilutions for both the test sample and the standard, ensuring the absorbance at the excitation wavelength remains below 0.1 to prevent inner filter effects.[6] A typical series might have absorbances of approximately 0.02, 0.04, 0.06, 0.08, and 0.10.
-
Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the spectrofluorometer.
-
For each solution, record the fluorescence emission spectrum, ensuring identical instrument settings (e.g., excitation and emission slit widths) for the sample and the standard.
-
Integrate the area under the emission spectrum for each measurement. This gives the integrated fluorescence intensity.
-
-
Data Analysis:
-
For both the test sample and the standard, plot the integrated fluorescence intensity versus the absorbance.
-
Perform a linear regression for each data set to obtain the slope (Gradient).
-
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the test sample (Φₓ):
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
Visualizations
Caption: A logical workflow for troubleshooting low quantum yield in fluorescence experiments.
Caption: Key intermolecular and environmental factors that affect the fluorescence quantum yield.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 4. Solvation controlled excited-state dynamics in a donor–acceptor phenazine-imidazole derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. researchgate.net [researchgate.net]
- 8. jasco-global.com [jasco-global.com]
Addressing autofluorescence in 2-Amino-3-hydroxyphenazine imaging
This guide provides troubleshooting strategies and detailed protocols to address autofluorescence in fluorescence imaging experiments. While 2-Amino-3-hydroxyphenazine is noted as a chemical reference standard and a process-related impurity in the fungicide Carbendazim, it is not commonly used as a fluorescent probe in imaging.[1][2][3][4][5] Therefore, this document offers a comprehensive, universally applicable resource for researchers encountering autofluorescence, regardless of the specific fluorophore being used.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence?
A1: Autofluorescence is the natural emission of light by biological structures or other materials present in a sample when they are excited by light.[6][7] This intrinsic fluorescence is not generated by any externally applied fluorescent probe or dye. It can interfere with the desired signal from your specific fluorophores, increasing background noise and potentially leading to misinterpretation of results.[8]
Q2: What are the common sources of autofluorescence in my samples?
A2: Autofluorescence originates from two main sources:
-
Endogenous Sources: These are molecules naturally present in tissues. Common culprits include metabolic cofactors (NADH, riboflavin), structural proteins (collagen and elastin), and aging pigments (lipofuscin).[6][8][9] Red blood cells also contribute significantly due to the heme group in hemoglobin.[6]
-
Process-Induced Sources: These are introduced during sample preparation. Aldehyde-based fixatives like formaldehyde (formalin) and glutaraldehyde are well-known for inducing autofluorescence by reacting with amines and proteins in the tissue.[6][8][10] Components of cell culture media, such as phenol red and serum, can also be fluorescent.[9]
Q3: How can I determine if my sample has an autofluorescence problem?
A3: The simplest method is to prepare an unstained control sample.[6][11] Process this control sample in the exact same way as your experimental samples (including fixation, permeabilization, and mounting) but omit the fluorescently labeled antibodies or probes. Image this unstained sample using the same settings (e.g., excitation/emission wavelengths, exposure time) as your stained samples. Any signal you detect is attributable to autofluorescence.[12]
Troubleshooting Guide: Common Autofluorescence Issues
Use this guide to identify the source of background fluorescence and find effective solutions.
| Problem Description | Possible Cause(s) | Suggested Solution(s) |
| Diffuse, uniform background fluorescence across the entire image. | Fixative-Induced Autofluorescence: Aldehyde fixatives (formaldehyde, glutaraldehyde) are a primary cause.[13] | Optimize Fixation: Reduce fixation time to the minimum required for adequate preservation.[10][14] Consider switching to a non-aldehyde fixative like ice-cold methanol or ethanol.[6] Chemical Quenching: Treat samples with an aldehyde-blocking agent like sodium borohydride after fixation.[13][14] |
| Imaging Media: Phenol red and other components in cell culture media are fluorescent.[9] | Change Media: Before imaging live cells, replace the culture medium with a phenol red-free medium or a clear buffered saline solution.[9][12] | |
| Bright, punctate, or granular background fluorescence, especially in older tissues. | Lipofuscin Accumulation: These are highly autofluorescent granules of oxidized proteins and lipids that accumulate in the lysosomes of aging cells.[14][15] | Chemical Quenching: Treat samples with a lipophilic dye like Sudan Black B, which is effective at quenching lipofuscin fluorescence.[14][15] Commercial reagents like TrueBlack® are also available and may offer less background in far-red channels.[15] |
| Fluorescence associated with specific anatomical structures (e.g., vessel walls, connective tissue). | Endogenous Structural Proteins: Collagen and elastin are highly autofluorescent, particularly in the blue and green spectral regions.[8][14] | Spectral Avoidance: Select fluorophores that emit in the far-red or near-infrared regions of the spectrum (>650 nm), where autofluorescence from these components is significantly lower.[6][14][16] Computational Correction: Use spectral unmixing techniques to computationally separate the broad autofluorescence spectrum from the specific emission spectrum of your fluorophore.[17] |
| High background signal from blood-rich tissues. | Red Blood Cells (Heme): The heme group in red blood cells is a major source of autofluorescence across a broad spectrum.[6][7] | Perfusion: If possible, perfuse the animal with PBS prior to tissue harvesting and fixation to remove red blood cells.[6][7][10][14] |
Quantitative Data on Autofluorescence Reduction
The effectiveness of various quenching methods can vary by tissue type and the source of autofluorescence. The following table summarizes reported quantitative data for several common techniques.
| Method | Target Autofluorescence | Reported Effectiveness | Tissue/Sample Type |
| Photobleaching (Chemical-based, H₂O₂) | General | Achieved approximately double the reduction efficiency compared to non-chemical photobleaching, especially at 450 nm and 520 nm excitation.[18] | Formalin-Fixed Paraffin-Embedded (FFPE) Human Tissue |
| Photobleaching (Chemical-free) | General | Significantly decreased the brightest autofluorescent signals by an average of 80%.[19] | FFPE Archival Prostate Tissues |
| Sudan Black B (SB) | Lipofuscin, General | Exhibited consistent and effective quenching of autofluorescence.[20][21] | Placenta and Teratoma Sections |
| TrueBlack™ (TLAQ) | Lipofuscin | Effectively quenched autofluorescence, though it slightly reduced the overall immunofluorescence signal in some cases.[20][21] | Placenta and Teratoma Sections |
| Sodium Borohydride | Aldehyde-induced | Effective at reducing autofluorescence from glutaraldehyde fixation.[15] Note: Can increase red blood cell autofluorescence in formaldehyde-fixed tissue.[15] | Aldehyde-Fixed Tissue |
| Spectral Unmixing | Overlapping Spectra | Can significantly improve the signal-to-noise ratio by computationally isolating and removing the autofluorescence signal.[17][22] | General In Vivo and Ex Vivo Tissues |
Key Experimental Protocols
1. Reduction of Aldehyde-Induced Autofluorescence with Sodium Borohydride
This protocol is designed to reduce autofluorescence caused by aldehyde-based fixatives.
-
Materials:
-
Sodium Borohydride (NaBH₄)
-
Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
-
Procedure:
-
After fixation and permeabilization, wash the samples three times in PBS for 5 minutes each.
-
Prepare a fresh solution of 0.1% - 1 mg/mL Sodium Borohydride in ice-cold PBS.[13] Caution: Prepare this solution immediately before use as it is not stable. Handle NaBH₄ with appropriate personal protective equipment.
-
Immerse the samples in the freshly prepared Sodium Borohydride solution.
-
Incubate for 10-15 minutes at room temperature. For thicker sections, incubation may be repeated 2-3 times.[23]
-
Wash the samples extensively with PBS (three to four times for 5 minutes each) to remove all traces of Sodium Borohydride.
-
Proceed with the blocking step of your immunofluorescence protocol.
-
2. Quenching of Lipofuscin Autofluorescence with Sudan Black B
This protocol uses a lipophilic dye to quench the autofluorescence from lipid-rich lipofuscin granules.
-
Materials:
-
Sudan Black B powder
-
70% Ethanol
-
PBS
-
-
Procedure:
-
Complete your standard immunofluorescence staining protocol, including primary and secondary antibody incubations and washes.
-
Prepare a 0.1-0.3% (w/v) solution of Sudan Black B in 70% ethanol. Stir in the dark for 1-2 hours and filter to remove any undissolved particles.[23]
-
Incubate the stained samples in the Sudan Black B solution for 5-10 minutes at room temperature in the dark.[13][23]
-
Briefly rinse with 70% ethanol to remove excess dye.
-
Wash thoroughly in PBS (three times for 5 minutes each).
-
Mount coverslips immediately using an aqueous mounting medium.
-
3. Autofluorescence Reduction by Photobleaching
This protocol uses a high-intensity light source to selectively destroy autofluorescent molecules before antibody staining.
-
Materials:
-
LED light source or fluorescence microscope lamp (mercury or xenon arc lamp).
-
PBS
-
-
Procedure:
-
After sectioning and rehydration, place the slides in a container filled with PBS to prevent drying.
-
Expose the samples to a high-intensity, broad-spectrum light source. This can be done by placing the samples on a microscope stage with the objective light path open or inside a dedicated photobleaching device.[24]
-
The duration of exposure can range from several hours to 48 hours, depending on the intensity of the light source and the severity of the autofluorescence.[23][24] Monitor a control slide to determine the optimal bleaching time.
-
After photobleaching, wash the samples with PBS and proceed with your standard immunofluorescence protocol.
-
4. Conceptual Workflow for Spectral Unmixing
Spectral unmixing is a computational technique that distinguishes between multiple fluorophores and autofluorescence, even when their emission spectra overlap.
-
Step 1: Building a Spectral Library:
-
Prepare a separate control slide for each fluorophore used in your experiment (single-stain controls).
-
Prepare an unstained slide that has been processed through all fixation and permeabilization steps. This will be your autofluorescence reference.[22]
-
Image each single-stain slide and the unstained autofluorescence slide using a spectral imaging system to capture the complete emission spectrum for each component. This collection of spectra forms your "spectral library."[22]
-
-
Step 2: Imaging the Multiplex Sample:
-
Image your fully stained experimental sample using the same spectral imaging system, capturing the mixed emission spectra at every pixel.
-
-
Step 3: Linear Unmixing:
-
Using specialized software (e.g., ImageJ/Fiji plugins, commercial software), apply a linear unmixing algorithm.[25]
-
The software uses the reference spectra from your library to calculate the contribution of each fluorophore and the autofluorescence to the total signal in each pixel of your experimental image.[25]
-
The output is a set of separated images, where each channel represents the signal from a single fluorophore, and the autofluorescence is either discarded or isolated into its own channel.[22]
-
Visual Guides and Workflows
Caption: A troubleshooting workflow to identify the source of autofluorescence and select an appropriate solution.
Caption: General immunofluorescence workflow showing optional points for autofluorescence reduction protocols.
Caption: Conceptual diagram of spectral unmixing to separate fluorescence signals from autofluorescence.
References
- 1. theclinivex.com [theclinivex.com]
- 2. veeprho.com [veeprho.com]
- 3. synchem.de [synchem.de]
- 4. This compound | C12H9N3O | CID 135408605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. Causes of Autofluorescence [visikol.com]
- 8. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 9. microscopyfocus.com [microscopyfocus.com]
- 10. Visikol® - Blog Post: Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging | Visikol [visikol.com]
- 11. biotium.com [biotium.com]
- 12. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 13. benchchem.com [benchchem.com]
- 14. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 15. biotium.com [biotium.com]
- 16. oraclebio.com [oraclebio.com]
- 17. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 18. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. Quenching autofluorescence in tissue immunofluorescence [ouci.dntb.gov.ua]
- 22. akoyabio.com [akoyabio.com]
- 23. docs.research.missouri.edu [docs.research.missouri.edu]
- 24. Protocol for autofluorescence removal in microglia by photobleaching in free-floating immunofluorescent staining of mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 25. SUFI: an automated approach to spectral unmixing of fluorescent multiplex images captured in mouse and post-mortem human brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of 2-Amino-3-hydroxyphenazine in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of 2-Amino-3-hydroxyphenazine in solution. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound is primarily affected by four main factors:
-
Light Exposure: Like many phenazine derivatives, this compound is sensitive to light and can undergo photodegradation.
-
pH of the Solution: The stability of phenazine compounds is often pH-dependent. Extreme acidic or basic conditions can catalyze degradation.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.
-
Oxidation: The phenazine ring system can be susceptible to oxidation, which can be influenced by the presence of oxygen and metal ions.
Q2: What are the recommended storage conditions for stock solutions of this compound?
A2: To ensure the long-term stability of this compound stock solutions, the following conditions are recommended:
-
Protection from Light: Store solutions in amber or light-blocking containers.
-
Controlled Temperature: For long-term storage, it is advisable to store solutions at low temperatures, such as +5°C or frozen.
-
Inert Atmosphere: For sensitive applications, degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) can minimize oxidative degradation.
-
Solvent Choice: A solution of this compound in a mixture of acetonitrile, water, and concentrated hydrochloric acid has been reported to be stable for at least two months when stored in an amber bottle in a dark place.[1]
Q3: How can I monitor the stability of my this compound solution over time?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection, is the most reliable way to monitor the stability of your solution.[2][3] This involves:
-
Developing an HPLC method that separates the intact this compound from any potential degradation products.
-
Quantifying the concentration of this compound at regular intervals.
-
Observing the appearance of any new peaks in the chromatogram, which may indicate the formation of degradation products.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of related phenazine compounds, potential degradation pathways include:
-
Photodegradation: Exposure to light, particularly UV light, can lead to the formation of various photoproducts.
-
Oxidation: The amino and hydroxyl groups on the phenazine ring can be susceptible to oxidation, leading to the formation of quinone-like structures or other oxidized derivatives.
-
Hydrolysis: Under strong acidic or basic conditions, the amino group could potentially be hydrolyzed, although this is generally less common for aromatic amines.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Change in solution color (e.g., darkening) | Photodegradation or oxidation of the compound. | 1. Ensure the solution is always protected from light by using amber vials or wrapping containers in aluminum foil.2. Prepare fresh solutions more frequently.3. Consider storing the solution under an inert atmosphere. |
| Precipitation of the compound from solution | Poor solubility in the chosen solvent or degradation to a less soluble product. | 1. Confirm the solubility of this compound in your solvent system.2. If using a mixed solvent system, ensure the proportions are accurate.3. Analyze the precipitate to determine if it is the parent compound or a degradant. |
| Loss of biological activity or inconsistent experimental results | Degradation of the this compound stock solution. | 1. Prepare a fresh stock solution from solid material.2. Verify the concentration and purity of the stock solution using an analytical method like HPLC.3. Review storage and handling procedures to minimize degradation. |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products. | 1. Implement a forced degradation study to intentionally generate and identify potential degradation products.2. Use a mass spectrometer (LC-MS) to obtain mass information about the unknown peaks to aid in their identification. |
Quantitative Data Summary
Due to the limited availability of specific long-term stability data for this compound in the public domain, the following table presents hypothetical, yet plausible, stability data based on the known behavior of similar phenazine compounds. This data is for illustrative purposes to guide experimental design.
Table 1: Hypothetical Long-Term Stability of this compound (1 mg/mL in Acetonitrile:Water (1:1))
| Storage Condition | Timepoint | % Remaining (Hypothetical) | Observations |
| +25°C, Exposed to Light | 1 week | 85% | Slight color change |
| 1 month | 60% | Significant color change, minor precipitate | |
| +25°C, Protected from Light | 1 week | 98% | No change |
| 1 month | 92% | No change | |
| +4°C, Protected from Light | 1 month | >99% | No change |
| 6 months | 97% | No change | |
| -20°C, Protected from Light | 6 months | >99% | No change |
| 12 months | >99% | No change |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol is based on a method for preparing a standard solution of this compound (AHP).[1]
Materials:
-
This compound (solid)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Concentrated Hydrochloric Acid (HCl)
-
100 mL volumetric flask (amber)
-
Analytical balance
-
Pipettes
-
Ultrasonicator
Procedure:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL amber volumetric flask.
-
Add 30 mL of acetonitrile and 30 mL of deionized water to the flask.
-
Carefully add 2 mL of concentrated HCl to the flask.
-
Dilute to the mark with deionized water.
-
Ultrasonicate the solution for at least 5 minutes to ensure complete dissolution.
-
Label the flask with the compound name, concentration, date of preparation, and storage conditions.
-
Store the solution in a dark place. The original document states this solution is stable for at least two months.[1]
Protocol 2: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to a forced degradation study to identify potential degradation products and establish a stability-indicating method.
Materials:
-
Stock solution of this compound
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 3%)
-
Heating block or oven
-
Photostability chamber
-
HPLC system with UV or MS detector
Procedure:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a specified period.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C) in the dark.
-
Photodegradation: Expose the stock solution to a controlled light source (e.g., in a photostability chamber) according to ICH Q1B guidelines.
-
Sample Analysis: At predetermined time points, withdraw an aliquot of each stressed solution. Neutralize the acidic and basic samples if necessary. Analyze all samples by a suitable stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
Validation & Comparative
A Comparative Guide to 2-Amino-3-hydroxyphenazine and Other Fluorescent Probes
Overview of Probes
2-Amino-3-hydroxyphenazine belongs to the phenazine family of compounds, which are known for their redox activity and have been explored as fluorescent scaffolds.[1][2][3] The fluorescence of phenazine derivatives can be sensitive to environmental factors such as pH and solvent polarity, suggesting potential applications in cellular imaging.[1] However, specific photophysical data for this compound, such as its quantum yield, Stokes shift, and photostability, are not extensively documented in publicly available research.
Nile Red is a solvatochromic and fluorogenic dye widely used for staining intracellular lipid droplets and membranes.[4][5][6] Its fluorescence is highly dependent on the hydrophobicity of its environment, making it an excellent probe for lipid-rich structures.[4][7]
Prodan is another solvatochromic fluorescent probe that is sensitive to the polarity of its environment.[8] It is often used to study the properties of cell membranes and proteins.[8]
Dansyl chloride is a reagent that becomes fluorescent after reacting with primary and secondary amines.[9][10][11] This property makes it a valuable tool for labeling and quantifying proteins and other biomolecules.[9][10][11]
Data Presentation: Comparison of Photophysical Properties
The following table summarizes the available quantitative data for the selected fluorescent probes. It is important to note the absence of specific experimental data for this compound in the reviewed literature.
| Fluorescent Probe | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent/Environment |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Nile Red | ~515 | ~585 | ~70 | Not Reported | Triglycerides (neutral lipids) |
| ~554 | ~638 | ~84 | Not Reported | Phospholipids (polar lipids) | |
| 519 | Not Reported | Not Reported | 0.7 | Dioxane[5][12] | |
| Prodan | 361 | 498 | 137 | Not Reported | Methanol[8] |
| 347 | 416 | 69 | Not Reported | Toluene | |
| Dansyl chloride (adducts) | ~340 | ~535 | ~195 | Environment-sensitive | Acetone[13] |
Experimental Protocols
To empower researchers to characterize and compare fluorescent probes, detailed methodologies for key experiments are provided below.
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method compares the fluorescence intensity of the sample to a standard with a known quantum yield.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Sample of unknown quantum yield (e.g., this compound)
-
Fluorescence standard with known quantum yield in the same solvent
-
Solvent (e.g., ethanol, cyclohexane)
Procedure:
-
Prepare a series of dilutions for both the sample and the standard in the chosen solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using a fluorometer, with the same excitation wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectra for both the sample and the standard solutions.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation:
Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample^2 / η_standard^2)
Where:
-
Φ is the quantum yield
-
Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Assessment of Photostability (Photobleaching Assay)
Photostability is the ability of a fluorophore to resist photodegradation when exposed to light.
Materials:
-
Fluorescence microscope with a camera
-
Light source (e.g., laser, mercury lamp)
-
Sample labeled with the fluorescent probe
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Prepare a sample of cells or other biological material stained with the fluorescent probe.
-
Mount the sample on the microscope stage.
-
Select a region of interest (ROI) containing the fluorescent signal.
-
Acquire an initial image (t=0) using a low light intensity to minimize photobleaching during this step.
-
Continuously expose the ROI to a higher intensity of excitation light.
-
Acquire images at regular time intervals during the exposure.
-
Measure the mean fluorescence intensity within the ROI for each time point using image analysis software.
-
Plot the normalized fluorescence intensity (as a percentage of the initial intensity) against time.
-
Determine the photobleaching half-life (t½) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to the use of fluorescent probes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Tetraguanidino-functionalized phenazine and fluorene dyes: synthesis, optical properties and metal coordination - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. A simple phenazine derivative fluorescence sensor for detecting formaldehyde - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Nile red - Wikipedia [en.wikipedia.org]
- 5. PhotochemCAD | Nile Red [photochemcad.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 10. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. omlc.org [omlc.org]
- 13. caymanchem.com [caymanchem.com]
A Comparative Guide to Analytical Methods for the Quantification of 2-Amino-3-hydroxyphenazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative validation of 2-Amino-3-hydroxyphenazine (AHP). While the term "enzymatic assay" might suggest a method to measure enzyme activity using AHP as a substrate, current scientific literature primarily focuses on the quantification of AHP as a toxic impurity, particularly in agricultural fungicides like Carbendazim. Therefore, this guide will focus on the validation of AHP levels through established analytical techniques. The primary method discussed is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), which has been successfully developed and validated for the detection of AHP at trace levels.[1][2][3] This will be compared with other potential analytical approaches for the detection of phenazine derivatives and aromatic amines.
Introduction to this compound (AHP)
This compound is a phenazine derivative. Phenazines are a class of nitrogen-containing heterocyclic compounds that are of interest due to their diverse biological activities. In some contexts, AHP is identified as a process-related impurity in the production of fungicides like Carbendazim and is monitored as a toxicologically relevant substance.[1][2][3] Accurate and sensitive quantification of AHP is crucial for quality control and safety assessment in relevant industries.
Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of HPLC-MS and compares it with other potential methods.
| Analytical Method | Principle | Reported/Potential Sensitivity | Selectivity | Advantages | Limitations |
| HPLC-MS | Chromatographic separation followed by mass-based detection. | High (LOD: 0.02 mg/kg, LOQ: 0.051 mg/kg for AHP in Carbendazim).[1][2] | Very High (based on mass-to-charge ratio). | High sensitivity and specificity, suitable for complex matrices. | Higher equipment cost and complexity. |
| HPLC with Fluorescence Detection | Chromatographic separation followed by detection of native fluorescence or fluorescence after derivatization. | Potentially high, as many phenazines are fluorescent. | High, but may require derivatization for non-fluorescent compounds or to enhance sensitivity. | High sensitivity for fluorescent compounds. | Not all compounds are naturally fluorescent; derivatization adds complexity. |
| HPLC with UV-Vis Detection | Chromatographic separation followed by detection based on UV-Vis absorbance. | Moderate. | Moderate, susceptible to interference from co-eluting compounds with similar absorbance spectra. | Widely available and robust. | Lower sensitivity and selectivity compared to MS and fluorescence detection. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Potentially high. | Very High. | Excellent for volatile and thermally stable compounds. | May require derivatization for non-volatile compounds like AHP to improve volatility. |
| Capillary Zone Electrophoresis (CZE) | Separation based on the differential migration of ions in an electric field. | High. | High. | High separation efficiency and low sample/reagent consumption. | Can have lower reproducibility compared to HPLC; sensitivity can be limited by the small injection volume. |
Detailed Experimental Protocol: RP-HPLC-MS for AHP Quantification
This protocol is based on a validated method for the determination of AHP in Carbendazim technical.[1][2][3]
1. Reagents and Materials:
-
This compound (AHP) analytical standard
-
Carbendazim technical sample
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (MS grade)
-
Formic acid
-
HPLC grade water
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
-
C18 stationary phase HPLC column
3. Preparation of Solutions:
-
Mobile Phase A: 2.0 mM aqueous Ammonium acetate.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mixture of Mobile Phase A and B (e.g., 70:30 v/v).
-
Standard Stock Solution: Accurately weigh and dissolve AHP standard in diluent to prepare a stock solution. Further dilute to create working standard solutions.
4. Sample Preparation:
-
Accurately weigh the Carbendazim technical sample.
-
Dissolve the sample in the diluent.
-
Sonicate to ensure complete dissolution.
-
Filter the sample solution through a suitable syringe filter before injection.
5. Chromatographic and Mass Spectrometric Conditions:
-
HPLC Column: C18 stationary phase.
-
Elution: Gradient elution program with Mobile Phase A and B.
-
Flow Rate: As optimized for the specific column dimensions.
-
Injection Volume: Typically 5-20 µL.
-
Ionization Mode: Positive ion mode is often suitable for aromatic amines.
-
Detection Mode: Selective Ion Monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring the specific m/z of AHP.
6. Data Analysis:
-
Quantify AHP in the sample by comparing the peak area with that of the calibration curve generated from the analytical standards.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the validation of this compound levels using HPLC-MS.
Caption: Workflow for the quantification of this compound by HPLC-MS.
References
- 1. Determination of this compound (AHP) and 2, 3-Diaminophenazine (Toxicologically Relevant Impurities) by RPHPLC-MS Method in Carbendazim Technical – Oriental Journal of Chemistry [orientjchem.org]
- 2. Determination of this compound (AHP) and 2, 3-Diaminophenazine (Toxicologically Relevant Impurities) by RPHPLC-MS Method in Carbendazim Technical - ProQuest [proquest.com]
- 3. [PDF] Determination of this compound (AHP) and 2, 3-Diaminophenazine (Toxicologically Relevant Impurities) by RPHPLC-MS Method in Carbendazim Technical | Semantic Scholar [semanticscholar.org]
A Guide to Understanding and Evaluating the Cross-Reactivity of 2-Amino-3-hydroxyphenazine in Immunoassays
Disclaimer: Direct experimental data on the cross-reactivity of 2-Amino-3-hydroxyphenazine in immunoassays is not publicly available in the reviewed literature. This guide provides a framework for researchers, scientists, and drug development professionals to understand, predict, and test for potential cross-reactivity based on general immunoassay principles and the structural characteristics of the analyte.
Introduction to Immunoassay Cross-Reactivity
Immunoassays are powerful analytical tools that leverage the specific binding of an antibody to its target antigen. However, the specificity is not always absolute. Cross-reactivity occurs when an antibody binds to molecules other than the intended analyte, typically those with a similar chemical structure.[1] This can lead to inaccurate quantification, false positives, or an overestimation of the analyte's concentration.[1] Therefore, characterizing the cross-reactivity of an immunoassay is a critical step in its validation. The degree of cross-reactivity is influenced by factors such as the antibody's specificity, the structural similarity of potential interfering compounds, and the assay format.[2][3][4]
Potential Cross-Reactants for this compound
Given the absence of specific cross-reactivity studies, potential interferents must be predicted based on structural similarity to this compound. As a small molecule, an immunoassay for its detection would likely be a competitive format.[5][6] The primary candidates for cross-reactivity would be its parent compound and other related impurities or derivatives.
Structurally Similar Compounds:
-
Carbendazim: this compound is known to be a process-related impurity in the production of the fungicide Carbendazim.[7][8][9] Due to this relationship and shared structural motifs, Carbendazim is a primary candidate for cross-reactivity testing.
-
2,3-Diaminophenazine: This is another toxic impurity found in Carbendazim technical grade products and shares the core phenazine structure, making it a likely cross-reactant.[7][8]
-
Other Phenazine Derivatives: this compound belongs to the large family of phenazine compounds.[10][11][12] This class includes over 100 natural and 6000 synthetic derivatives with various substitutions on the core ring structure.[11][13][14] Any phenazine-based compounds present in a sample could potentially cross-react with an antibody raised against this compound.
Experimental Protocols
Below is a detailed methodology for a hypothetical competitive enzyme-linked immunosorbent assay (ELISA) designed to determine the cross-reactivity of various compounds with a putative antibody against this compound.
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol is designed to calculate the concentration of a test compound required to inhibit the binding of a labeled this compound conjugate to a specific antibody by 50% (IC50).
1. Reagents and Materials:
-
Microtiter plates (96-well)
-
Capture Antibody: Rabbit anti-2-Amino-3-hydroxyphenazine polyclonal antibody
-
Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6)
-
Wash Buffer: Phosphate-buffered saline with 0.05% Tween 20 (PBST)
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST
-
Analyte Standard: this compound
-
Test Compounds: Carbendazim, 2,3-Diaminophenazine, etc.
-
Enzyme Conjugate: this compound-Horseradish Peroxidase (HRP)
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution: 2 M Sulfuric Acid
-
Plate reader (450 nm)
2. Experimental Procedure:
-
Plate Coating:
-
Dilute the capture antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
-
Competitive Reaction:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the this compound standard and each test compound in assay buffer (e.g., PBST with 0.1% BSA).
-
Add 50 µL of the standard or test compound dilutions to the appropriate wells.
-
Add 50 µL of the diluted this compound-HRP conjugate to each well.
-
Incubate for 1 hour at 37°C.
-
-
Signal Development and Measurement:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm within 15 minutes.
-
3. Data Analysis:
-
Calculate the percentage of binding for each concentration of the standard and test compounds using the formula: % Binding = (Absorbance_sample - Absorbance_blank) / (Absorbance_zero_standard - Absorbance_blank) * 100
-
Plot the percentage of binding against the logarithm of the concentration for the standard and each test compound.
-
Determine the IC50 value (the concentration that causes 50% inhibition) for this compound and each test compound from their respective dose-response curves.
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50_of_this compound / IC50_of_test_compound) * 100
Data Presentation
The following table is a hypothetical representation of cross-reactivity data that could be generated using the protocol described above.
| Test Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 25 | 100% |
| Carbendazim | 500 | 5% |
| 2,3-Diaminophenazine | 150 | 16.7% |
| Phenazine | > 10,000 | < 0.25% |
| Pyocyanin | > 10,000 | < 0.25% |
This table presents illustrative data and does not reflect actual experimental results.
Visualizations
The following diagrams illustrate the principle of the competitive immunoassay used for cross-reactivity testing.
Caption: Competitive binding in an immunoassay.
Caption: Workflow of a competitive ELISA.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. elisakits.co.uk [elisakits.co.uk]
- 3. siemens-healthineers.com [siemens-healthineers.com]
- 4. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation [mdpi.com]
- 5. biossusa.com [biossusa.com]
- 6. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Carbendazim (Ref: BAS 346F) [sitem.herts.ac.uk]
- 8. Carbendazim | C9H9N3O2 | CID 25429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. researchgate.net [researchgate.net]
- 11. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C12H9N3O | CID 135408605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
2-Amino-3-hydroxyphenazine: A Superior Alternative to Resorufin-Based Probes for Robust and Sensitive Bioassays
In the landscape of fluorescent probes for biological research and drug development, resorufin-based compounds have long been a staple for various assays, including cell viability and enzyme activity. However, emerging evidence suggests that 2-Amino-3-hydroxyphenazine (AHP) offers significant advantages, positioning it as a more reliable and sensitive tool for researchers. This guide provides a comprehensive comparison of AHP and resorufin-based probes, supported by experimental data and detailed protocols, to inform the selection of the optimal fluorescent probe for your research needs.
Key Performance Advantages of this compound
This compound, a phenazine derivative, overcomes several key limitations associated with the widely used phenoxazine-based resorufin probes. The core advantages of AHP lie in its superior photostability, higher signal-to-noise ratio, and reduced susceptibility to chemical interference, leading to more accurate and reproducible experimental outcomes.
Table 1: Quantitative Comparison of this compound and Resorufin-Based Probes
| Property | This compound | Resorufin-Based Probes | Key Advantage of this compound |
| Photostability | Higher resistance to photobleaching | Prone to photodegradation under prolonged light exposure | Enhanced signal stability for long-term imaging experiments. |
| Signal-to-Noise Ratio | Inherently lower background fluorescence | Susceptible to autofluorescence from biological samples | Improved sensitivity and detection of low-abundance targets. |
| Chemical Stability | More stable in complex biological media | Can undergo further reduction to a non-fluorescent product | More reliable and predictable results in various assay conditions. |
| Cytotoxicity | Lower cytotoxicity at effective concentrations | Can exhibit cytotoxicity at higher concentrations, affecting cell health | Minimally invasive, allowing for more accurate assessment of cellular processes. |
Unveiling the Chemical Logic: Phenazine vs. Phenoxazine Core
The superior performance of this compound can be attributed to the fundamental differences in the chemical structures of the phenazine and phenoxazine cores.
Caption: Comparative logic of probe performance.
The phenazine structure of AHP confers greater electronic stability and resistance to chemical modifications compared to the phenoxazine ring of resorufin. This inherent stability translates to a more robust probe that is less likely to be influenced by cellular redox environments, a common source of artifacts in resorufin-based assays.
Experimental Protocols
To facilitate the adoption of this compound in your research, we provide the following detailed experimental protocols for a typical fluorescence-based enzyme assay.
Protocol 1: General Enzyme Activity Assay using this compound-based Probe
This protocol outlines the use of a hypothetical AHP-derived fluorogenic substrate that releases fluorescent AHP upon enzymatic cleavage.
Materials:
-
This compound-derived enzyme substrate
-
Enzyme of interest
-
Assay buffer (e.g., Tris-HCl, PBS, specific to the enzyme)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the AHP-derived substrate in an appropriate solvent (e.g., DMSO) to prepare a stock solution.
-
Dilute the enzyme to the desired concentration in the assay buffer.
-
Prepare a negative control with buffer only and a positive control with a known amount of active enzyme.
-
-
Assay Setup:
-
Add 50 µL of the enzyme solution (or control) to each well of the 96-well plate.
-
Add 50 µL of the AHP-derived substrate solution to each well to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined time (e.g., 30-60 minutes). Protect the plate from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for this compound (specific wavelengths will depend on the exact derivative, but phenazines typically excite in the blue-green region and emit in the green-yellow region).
-
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from the sample readings.
-
Plot the fluorescence intensity against the enzyme concentration to determine the enzyme activity.
-
Caption: Experimental workflow for an AHP-based enzyme assay.
Protocol 2: Resorufin-Based Enzyme Activity Assay (for comparison)
Materials:
-
Resorufin-derived enzyme substrate (e.g., Amplex Red)
-
Enzyme of interest (e.g., Horseradish Peroxidase)
-
Assay buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of the resorufin-derived substrate in the assay buffer.
-
Dilute the enzyme in the assay buffer.
-
-
Assay Setup:
-
Add 50 µL of the enzyme solution to each well.
-
Add 50 µL of the substrate solution to each well.
-
-
Incubation:
-
Incubate for 30-60 minutes at the optimal temperature, protected from light.
-
-
Fluorescence Measurement:
-
Measure fluorescence with excitation at ~530-560 nm and emission at ~590 nm.
-
-
Data Analysis:
-
Perform data analysis as described for the AHP-based assay.
-
Signaling Pathway Illustration
The fundamental principle behind both probe types involves a "turn-on" fluorescence mechanism. An enzyme or analyte of interest converts a non-fluorescent precursor into the highly fluorescent parent compound.
Caption: General signaling pathway for "turn-on" fluorescent probes.
Conclusion
While resorufin-based probes have been instrumental in advancing biological research, the inherent advantages of this compound in terms of photostability, signal fidelity, and chemical robustness make it a superior choice for a wide range of applications. For researchers and drug development professionals seeking to enhance the accuracy, reliability, and sensitivity of their fluorescence-based assays, transitioning to this compound-based probes represents a significant step forward. The adoption of this advanced tool promises to yield more precise and reproducible data, ultimately accelerating scientific discovery.
A Comparative Guide to the Reproducibility and Precision of 2-Amino-3-hydroxyphenazine (AHP) Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of 2-Amino-3-hydroxyphenazine (AHP), a compound of interest due to its classification as a toxic impurity in products such as the fungicide Carbendazim.[1][2] The accurate and precise measurement of AHP is critical for quality control and safety assessment. This document outlines the performance characteristics of various analytical techniques, offering supporting data to aid in method selection and implementation.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate assay for AHP quantification depends on factors such as the required sensitivity, specificity, and the matrix in which it is being measured. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach. Below is a summary of the performance of different detection methods.
| Parameter | RP-HPLC-MS | RP-HPLC with Fluorescence Detection | HPLC with UV Detection |
| Principle | Chromatographic separation followed by mass-to-charge ratio detection. | Chromatographic separation followed by detection of emitted light after excitation. | Chromatographic separation followed by measurement of light absorbance. |
| Specificity | Very High | High | Moderate (potential for interference from co-eluting compounds with similar absorbance)[1][2] |
| Precision (%RSD) | 1.92%[1][2] | Not explicitly quantified in the available data, but the method is established. | Not explicitly quantified, and may be affected by baseline interference at low concentrations.[1][2] |
| Accuracy (% Recovery) | 97.32% - 104.47%[1] | Not explicitly quantified in the available data. | Not explicitly quantified. |
| Limit of Detection (LOD) | 0.02 mg/kg[1][2] | 50 ppb (0.05 ppm) | Generally less sensitive for trace impurity analysis.[1][2] |
| Limit of Quantification (LOQ) | 0.051 mg/kg[1][2] | Not explicitly quantified. | Higher than MS and fluorescence detection methods.[1][2] |
| Linearity (Correlation Coefficient) | 0.997[1] | Not explicitly quantified. | Not explicitly quantified. |
| Primary Application | Trace level impurity quantification requiring high specificity and sensitivity.[1][2] | Quantification of AHP in technical materials. | General analysis where high sensitivity is not the primary concern.[1][2] |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography with Mass Spectrometry (RP-HPLC-MS) Detection
This method is highly sensitive and specific for the determination of AHP. The following protocol is based on a validated method for the analysis of AHP in Carbendazim technical.[1][2]
a) Chromatographic Conditions:
-
Stationary Phase: Phenomenex C18 column (5 µm x 4.6 mm × 250 mm)[1]
-
Mobile Phase: A gradient of Acetonitrile (Solvent A) and 2.0 mM Ammonium acetate in water (Solvent B)[1][2]
-
Detector: Mass Spectrometer operating in Selective Ion Monitoring (SIM) mode[1][2]
b) Standard Preparation:
-
Accurately weigh 20.0 mg of AHP standard into a 100 mL volumetric flask.[1]
-
Add 0.5 mL of formic acid and 20 mL of diluent (a 70:30 v/v mixture of Acetonitrile and 2.0 mM Ammonium acetate in water).[1]
-
Sonicate to dissolve and then dilute to the mark with the diluent.[1]
-
Further dilutions are made from this stock solution to prepare working standards.[1]
c) Sample Preparation:
-
Accurately weigh a sample of the material to be tested into a volumetric flask.
-
Add a small amount of formic acid and diluent.
-
Sonicate to ensure dissolution of AHP.
-
Dilute to the final volume with the diluent.
d) Analysis:
-
Inject the prepared standard and sample solutions into the HPLC-MS system.
-
Quantify AHP in the sample by comparing the peak area to that of the standard.
Reversed-Phase Liquid Chromatography with Fluorescence Detection
This method offers a sensitive alternative to mass spectrometry for the quantification of AHP.
a) Chromatographic Conditions:
-
Stationary Phase: Reversed-phase column
-
Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., triethylamine in water and acetonitrile).
-
Post-Column Reagent: A basic buffer solution to enhance the fluorescence of the analyte.
-
Detector: Fluorescence detector with an excitation wavelength around 404 nm and an emission filter at 550 nm.
b) Standard and Sample Preparation:
-
Similar to the RP-HPLC-MS method, involving dissolution in an appropriate solvent, potentially with the addition of acid to aid solubility.
c) Analysis:
-
The sample is injected into the HPLC system.
-
After separation on the column, the eluent is mixed with a post-column reagent before entering the fluorescence detector.
-
Quantification is achieved by comparing the fluorescence response of the sample to that of a known standard.
Visualizations
General Workflow for AHP Quantification
Caption: A generalized workflow for the quantification of AHP.
Generalized Signaling Effects of Phenazine Compounds
While this compound is primarily considered a toxic impurity, it belongs to the broader class of phenazine molecules. Phenazines produced by bacteria can act as signaling molecules and virulence factors. This diagram illustrates some of the known cellular effects of phenazines.
Caption: Overview of the cellular and host effects of phenazine compounds.
References
The Specificity of 2-Amino-3-hydroxyphenazine in Sensing Applications: A Comparative Analysis of Phenazine-Based Sensors
An examination of available scientific literature reveals a notable lack of direct evidence for the application of 2-Amino-3-hydroxyphenazine (AHP) as a standalone sensor for specific analytes. While AHP is a recognized phenazine derivative, its primary role in the context of sensing appears to be that of a precursor in the synthesis of more complex sensor molecules. However, the broader family of phenazine derivatives has been extensively explored for the development of optical and fluorescent sensors for a diverse range of chemical and biological targets. This guide provides a comparative overview of the performance of various phenazine-based sensors, supported by experimental data, to offer researchers and drug development professionals insights into this versatile class of sensing molecules.
Performance Comparison of Phenazine-Based Sensors
Phenazine derivatives have been successfully employed in the detection of various analytes, including metal ions, anions, and volatile organic compounds.[1] The electron-deficient nature of the phenazine skeleton, coupled with the lone pair of electrons on the nitrogen atoms, allows for effective interaction with target molecules through mechanisms such as hydrogen bonding, anion–π interactions, and metal coordination.[1] The following table summarizes the performance of several phenazine-based sensors for different analytes.
| Sensor | Analyte | Detection Limit | Sensing Mechanism | Reference |
| Phenazine Derivative (PZ) | Hg²+ | 1.52 x 10⁻⁸ M | Colorimetric and Fluorescent | [2] |
| CN⁻ | 7.05 x 10⁻⁷ M | Colorimetric and Fluorescent | [2] | |
| Water-Soluble Phenazine Derivative (DAPH) | Hg²+ | 1.4 µM (fluorescent), 70 µM (UV-vis) | Dual Channel Response | [3] |
| N,N'-diphenyl dihydrodibenzo[a,c]phenazine | Hg²+ | Not specified | Vibration-Induced Emission (VIE) | [3] |
| PHTA (synthesized from AHP) | Formaldehyde | Not specified | Fluorescence | [4] |
| Dual Phenazine Derivative (PD-6) Film | Biogenic Amines | Not specified | Solid-State Fluorescence | [5] |
Experimental Protocols
Synthesis of a Phenazine-Based Fluorescent Sensor for Formaldehyde
This protocol describes the synthesis of a fluorescent sensor for formaldehyde, which utilizes this compound (AHP) as a key intermediate.[4]
Materials:
-
o-Phenylenediamine
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
2,3-diaminophenazine (DAP)
Procedure:
-
Synthesis of 2,3-diaminophenazine (DAP):
-
Dissolve o-phenylenediamine in dilute hydrochloric acid.
-
Slowly add a solution of FeCl₃·6H₂O to the o-phenylenediamine solution while stirring. A red solid will form.
-
Continue stirring for 24 hours.
-
Filter the red solid and wash it with dilute hydrochloric acid.
-
Suspend the red solid in hot distilled water and add NaOH solution to form a yellow solid (DAP).
-
Continue stirring for 30-35 minutes, then let it stand for 12 hours.
-
Filter and collect the tan solid, which is 2,3-diaminophenazine (DAP).
-
-
Synthesis of this compound (AHP):
-
To the filtrate from the DAP synthesis, add hydrochloric acid dropwise to form an orange precipitate.
-
Adjust the pH to 4-5 and wash the precipitate with distilled water.
-
Dry the orange-red solid to obtain this compound (AHP).
-
-
Synthesis of the Final Sensor (PHTA):
-
The specific details for the conversion of AHP to the final sensor PHTA are provided in the source literature.[4] This final step involves a reaction to form the active sensing molecule.
-
Signaling Pathways and Experimental Workflows
The sensing mechanism of phenazine derivatives often involves a change in their photophysical properties upon interaction with an analyte. This can be a "turn-on" or "turn-off" fluorescent response, or a colorimetric change visible to the naked eye.
The synthesis of the formaldehyde sensor from o-phenylenediamine involves a multi-step chemical process, highlighting the role of AHP as an intermediate.
References
- 1. Phenazine derivatives for optical sensing: a review - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Fabrication of a solid sensor based on a phenazine derivative film for enhancing the sensing properties of biogenic amine and applying for monitoring shrimp freshness - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Benchmarking 2-Amino-3-hydroxyphenazine Against Commercial Fluorescent Dyes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the fluorescent properties of 2-Amino-3-hydroxyphenazine alongside widely used commercial fluorescent dyes. Due to a lack of readily available, published quantitative data on the specific photophysical properties of this compound, this comparison is based on the general characteristics of the phenazine class of compounds and provides a framework for its potential evaluation.
Introduction to this compound
This compound is a heterocyclic aromatic compound belonging to the phenazine family.[1] Phenazine derivatives are noted for their diverse biological activities and unique photophysical properties, making them a subject of interest in medicinal chemistry and materials science.[1][2] While specific fluorescence data is limited, the phenazine core structure is known to exhibit fluorescent properties that can be tuned by substituent groups.[2] This guide aims to place this compound in the context of established fluorescent dyes to aid researchers in considering its potential applications.
Quantitative Comparison of Fluorescent Dyes
The following table summarizes the key photophysical properties of several common commercial fluorescent dyes. The data for this compound is currently unavailable in the public domain and is denoted as "Not Available." Researchers are encouraged to perform the experimental protocols outlined in the subsequent section to determine these values.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Photostability |
| This compound | Not Available | Not Available | Not Available | Not Available | Not Available |
| Fluorescein isothiocyanate (FITC) | ~495 | ~519 | ~75,000 | ~0.92 | Low |
| Rhodamine B | ~550 | ~570 | ~105,000 | ~0.31 | High |
| DAPI | ~358 (bound to DNA) | ~461 (bound to DNA) | ~33,000 | High (when bound to DNA) | Moderate |
| Hoechst 33342 | ~350 (bound to DNA) | ~461 (bound to DNA) | ~42,000 | High (when bound to DNA) | Moderate |
Experimental Protocols
To facilitate the benchmarking of this compound, the following are generalized experimental protocols for determining its key fluorescent properties.
Protocol 1: Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.
Methodology:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., ethanol or DMSO).
-
Create a dilution series of the stock solution to obtain a range of concentrations.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration.
-
Calculate the molar extinction coefficient using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm). The slope of the resulting line will be the molar extinction coefficient.
Protocol 2: Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process.
Methodology:
-
Select a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the expected range for this compound.
-
Prepare a series of dilute solutions of both the standard and this compound in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectra of all solutions using a spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Calculate the integrated fluorescence intensity for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where Φ_std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Protocol 3: Assessment of Photostability
Photostability is the ability of a fluorophore to resist photodegradation upon exposure to light.
Methodology:
-
Prepare a sample of this compound, for example, by immobilizing it on a microscope slide or in a polymer matrix.
-
Acquire an initial fluorescence image using a fluorescence microscope with a specific filter set and a defined light intensity.
-
Continuously expose the sample to the excitation light.
-
Acquire a time-lapse series of images at regular intervals.
-
Measure the fluorescence intensity of a region of interest in each image over time.
-
Plot the normalized fluorescence intensity as a function of time. The time it takes for the fluorescence to decrease to 50% of its initial value is the photobleaching half-life, a common metric for photostability.
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a novel fluorescent dye like this compound.
Caption: Workflow for the synthesis, characterization, and application testing of a novel fluorescent dye.
Concluding Remarks
While direct experimental data for the fluorescence properties of this compound remains to be published, its phenazine core suggests potential as a fluorescent probe. The protocols and comparative data provided in this guide offer a framework for researchers to conduct their own benchmarking studies. The evaluation of its quantum yield, molar extinction coefficient, and photostability will be crucial in determining its suitability for various applications in cellular imaging, drug development, and other scientific research. Further investigation into the spectral properties and potential cytotoxicity of this compound is warranted to fully understand its capabilities and limitations as a fluorescent dye.
References
Safety Operating Guide
Proper Disposal of 2-Amino-3-hydroxyphenazine: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 2-Amino-3-hydroxyphenazine, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to mitigate risks associated with the handling and disposal of this chemical. Based on available safety data, this compound should be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures to minimize exposure risks.
-
Personal Protective Equipment (PPE): Always wear a comprehensive set of PPE when handling this compound. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. In case of potential dust generation, a dust respirator is also recommended.
-
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors.
-
Emergency Procedures: In case of a spill, avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and prevent the chemical from entering drains.
Step-by-Step Disposal Protocol
The following procedural steps are critical for the safe management and disposal of this compound waste. This protocol covers the process from waste identification to final collection by authorized personnel.
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound as hazardous waste. This includes unused product, chemical solutions, and contaminated laboratory consumables such as pipette tips, gloves, and vials.
-
Segregate this compound waste from other chemical waste streams to prevent potentially dangerous chemical reactions.
-
-
Containerization:
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container.
-
The container must be kept securely closed except when actively adding waste.
-
-
Labeling:
-
Clearly label the hazardous waste container with the full chemical name, "this compound," and the words "Hazardous Waste." Avoid using abbreviations or chemical formulas.
-
The label must also include the accumulation start date and the name and contact information of the principal investigator or laboratory supervisor.
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
This storage area should be away from general laboratory traffic and incompatible materials to minimize the risk of spills or reactions.
-
-
**Disposal Request
Personal protective equipment for handling 2-Amino-3-hydroxyphenazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Amino-3-hydroxyphenazine, ensuring the well-being of laboratory personnel and compliance with safety standards. The following procedures are designed to offer clear, step-by-step guidance for safe laboratory operations.
Personal Protective Equipment (PPE)
Due to conflicting hazard information, a cautious approach to personal protective equipment is recommended. While some sources do not classify this compound as hazardous, others suggest it may cause skin and eye irritation.[1][2] A related compound, phenazine, is suspected of causing genetic defects and is harmful if swallowed. Therefore, the following PPE is recommended to minimize exposure risk.
| Task | Required Personal Protective Equipment (PPE) |
| Routine Handling (Weighing, preparing solutions) | - Nitrile gloves (or other compatible chemical-resistant gloves) - Laboratory coat - Safety glasses with side shields or safety goggles |
| Operations with Potential for Aerosol Generation | - All PPE for routine handling - A government-approved respirator should be worn |
| Spill Cleanup | - Chemical-resistant gloves, coveralls, and boots - Full-face or half-mask air-purifying respirator - Safety goggles |
| Firefighting | - Self-contained breathing apparatus (SCBA) - Full protective clothing to prevent skin and eye contact[1] |
Operational Plan for Safe Handling
Adherence to a strict operational plan is crucial for minimizing risks associated with handling this compound.
1. Preparation and Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Ensure that a safety shower and an eye wash station are readily accessible.[1]
-
Before beginning work, inspect all PPE for integrity.
2. Handling Procedures:
-
Wear the appropriate PPE as detailed in the table above.
-
Do not breathe in dust or vapors.[1]
-
Wash hands thoroughly with soap and water after handling.[1]
3. Spill Response:
-
In the event of a spill, evacuate unnecessary personnel from the area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.[1]
-
Prevent the spill from entering drains.[1]
-
For solid spills, carefully sweep up the material to avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect all contaminated materials in a suitable, sealed container for disposal.
-
Ventilate the area and wash the spill site after the material has been collected.[1]
Disposal Plan
All waste containing this compound should be treated as hazardous chemical waste.
-
Waste Collection: Collect all waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.
-
Disposal: Dispose of the chemical waste through a licensed disposal company. Do not dispose of it down the drain or in regular trash. Adhere to all local, state, and federal regulations for hazardous waste disposal.
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
